molecular formula C12H13FN2O2 B1314192 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 92926-32-4

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cat. No.: B1314192
CAS No.: 92926-32-4
M. Wt: 236.24 g/mol
InChI Key: ZHRWOWCJMFGREP-UHFFFAOYSA-N
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Description

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a useful research compound. Its molecular formula is C12H13FN2O2 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWOWCJMFGREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519234
Record name 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92926-32-4
Record name 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel spirocyclic compound, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data and methodologies to facilitate further investigation of this and related chemical entities.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted through computational modeling and await experimental verification.

PropertyValueSource
Molecular Formula C₁₂H₁₃FN₂O₂[1][2][3]
Molar Mass 236.24 g/mol [1][2][3]
Density (Predicted) 1.35 g/cm³[1][2]
Boiling Point (Predicted) 326.8 ± 42.0 °C[1][2]
pKa (Predicted) 12.19 ± 0.20[1]
LogP (Calculated) 1.9665
Melting Point Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental methodologies are crucial for the validation of predicted data and for ensuring the reproducibility of results. Below are standard protocols for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

  • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

  • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.[4][5][6][7]

Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its formulation, purification, and in vitro testing. A qualitative assessment can be performed as follows.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), hexane)

Procedure:

  • Weigh approximately 1-5 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[1][8][9][10]

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not yet available in the public domain, studies on structurally related spiro[benzoxazine-piperidin]-one derivatives suggest potential activity as inhibitors of chitin synthase in fungi and histone deacetylases (HDACs) in cancer cells.[11][12] The following diagrams illustrate these potential mechanisms of action.

Proposed Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis synthesis Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Assessment purification->sol pka pKa Determination purification->pka logp LogP Determination purification->logp analysis Data Compilation & Analysis mp->analysis sol->analysis pka->analysis logp->analysis

Caption: Workflow for the synthesis and physicochemical characterization.

Potential Signaling Pathway: Chitin Synthase Inhibition

chitin_synthase_inhibition compound 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one enzyme Chitin Synthase compound->enzyme Inhibition product Chitin enzyme->product Catalysis substrate UDP-N-acetylglucosamine substrate->enzyme cell_wall Fungal Cell Wall product->cell_wall Incorporation

Caption: Proposed mechanism of fungal growth inhibition via chitin synthase.

Potential Signaling Pathway: HDAC Inhibition in Cancer

hdac_inhibition compound 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Acetylated Histones hdac->histones Deacetylation chromatin Relaxed Chromatin histones->chromatin transcription Gene Transcription (e.g., Tumor Suppressors) chromatin->transcription apoptosis Apoptosis transcription->apoptosis

Caption: Proposed mechanism of anticancer activity through HDAC inhibition.

References

Technical Whitepaper: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS: 92926-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a heterocyclic small molecule belonging to the spiro-benzoxazine-piperidine class. This core structure has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of this scaffold have demonstrated a range of pharmacological activities, including antihypertensive, antifungal, and chemokine receptor antagonism. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and experimental protocols related to this compound and its close analogs, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValue
CAS Number 92926-32-4
Molecular Formula C₁₂H₁₃FN₂O₂
Molecular Weight 236.24 g/mol
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point 326.8±42.0 °C (Predicted)
Density 1.35 g/cm³ (Predicted)

Synthesis

Proposed Synthetic Pathway:

G cluster_0 Step 1: Protection cluster_1 Step 2: Dilithiation cluster_2 Step 3: Condensation and Cyclization cluster_3 Step 4: Deprotection A 4-Fluoroaniline B N-(tert-Butoxycarbonyl)-4-fluoroaniline A->B Boc₂O, THF C N-(tert-Butoxycarbonyl)-4-fluoroaniline D Dilithiated intermediate C->D n-BuLi, TMEDA, Hexane E Dilithiated intermediate G Protected Spiro Compound E->G F N-(tert-Butoxycarbonyl)-4-piperidinone F->G H Protected Spiro Compound I This compound H->I Trifluoroacetic Acid

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Synthesis of the Spirocyclic Core [1]

  • Protection of Aniline: 4-Fluoroaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent like tetrahydrofuran (THF) to yield N-(tert-butoxycarbonyl)-4-fluoroaniline.

  • Dilithiation: The protected aniline is then treated with two equivalents of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in a non-polar solvent such as hexane to generate the dilithiated intermediate.

  • Condensation and Cyclization: The dilithiated species is reacted with N-(tert-butoxycarbonyl)-4-piperidinone. This is followed by an aqueous workup, which facilitates the cyclization to form the protected spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

Biological Activities and Pharmacological Data

Derivatives of the this compound scaffold have been investigated for several biological activities.

Antihypertensive Activity

A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR).[1] While specific data for the 6-fluoro derivative is not provided, the study establishes the potential of this chemical class to lower blood pressure.

Experimental Protocol: In Vivo Antihypertensive Screening [2][3][4]

  • Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a genetic model for essential hypertension.

  • Drug Administration: The test compound is typically administered orally (p.o.) via gavage.

  • Blood Pressure Measurement: Systolic blood pressure is measured at various time points post-administration using the tail-cuff method.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group.

Antifungal Activity and Chitin Synthase Inhibition

Derivatives of spiro[benzoxazine-piperidin]-one have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis, and exhibit antifungal properties.

Quantitative Data: Chitin Synthase Inhibition

CompoundFungal SpeciesIC₅₀ (mM)
Derivative 9aNot Specified0.14
Derivative 9oNot Specified0.11
Derivative 9sNot Specified0.10
Derivative 9tNot Specified0.16
Polyoxin B (Control)Not Specified~0.10-0.16

Experimental Protocol: Chitin Synthase Inhibition Assay [5][6][7]

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans).

  • Assay Reaction: The enzyme extract is incubated with the substrate UDP-N-acetylglucosamine and the test compound at various concentrations.

  • Detection: The amount of synthesized chitin is quantified, often by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.

G A Prepare Fungal Cell Lysate (Source of Chitin Synthase) B Incubate Lysate with UDP-GlcNAc (Substrate) and Test Compound A->B C Quantify Chitin Synthesis (e.g., Radiolabel Incorporation) B->C D Determine IC50 Value C->D

Caption: Workflow for chitin synthase inhibition assay.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [8][9][10][11][12]

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

CCR2 Antagonism

A derivative of the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold, known as RS102895, has been identified as a potent antagonist of the C-C chemokine receptor type 2 (CCR2).[13] CCR2 and its ligand CCL2 play a critical role in the migration of monocytes and macrophages to sites of inflammation.

Quantitative Data: CCR2 Receptor Binding Affinity

CompoundReceptorIC₅₀ (nM)
RS102895CCR2360

Mechanism of Action: CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, it initiates a downstream signaling cascade that promotes cell migration. RS102895 acts by blocking the binding of CCL2 to CCR2, thereby inhibiting this signaling pathway.[14][15]

G cluster_0 Normal Signaling cluster_1 Inhibition by RS102895 A CCL2 (Ligand) B CCR2 (Receptor) A->B C G-protein Activation B->C D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D E Cell Migration D->E F RS102895 G CCR2 (Receptor) F->G Blocks Binding H No G-protein Activation G->H I Inhibition of Downstream Signaling H->I J Inhibition of Cell Migration I->J

References

Technical Guide: Spectral Analysis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectral characterization of the novel spirocyclic compound, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectral data based on the analysis of its structural components and analogous compounds. The methodologies provided herein are established protocols for the spectral analysis of small organic molecules and are intended to serve as a practical guide for researchers.

Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 92926-32-4[1][2]
Molecular Formula C₁₂H₁₃FN₂O₂[1][2][3]
Molecular Weight 236.24 g/mol [1][2][3]
Chemical Structure
Chemical Structure of this compound
Image Credit: ChemScene

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of the benzoxazine and piperidine moieties, considering the influence of the fluorine substituent on the benzoxazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.0m3HAromatic protons
~5.0s1HN-H (piperidine)
~3.5t4H-CH₂- (piperidine, adjacent to NH)
~1.8t4H-CH₂- (piperidine)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C=O (amide)
~158 (d, J ≈ 240 Hz)C-F
~140 - 110Aromatic carbons
~80Spiro carbon
~50-CH₂- (piperidine, adjacent to NH)
~35-CH₂- (piperidine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100MediumN-H stretch (amide and amine)
3100 - 3000WeakAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1700StrongC=O stretch (amide)
~1600MediumAromatic C=C stretch
~1250StrongC-O stretch
~1100StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation (Electron Ionization)

m/zProposed Fragment
236[M]⁺ (Molecular Ion)
207[M - CH₂NH]⁺
179[M - C₃H₇N]⁺
151[M - C₄H₉N₂]⁺
123[Fluorobenzoxazine fragment]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • Data Acquisition:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of a novel compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectral Analysis Synthesis Synthesis of this compound Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Formula

Caption: Overall workflow from synthesis to spectral characterization.

Data_Integration_Workflow NMR_Data NMR Data (¹H, ¹³C) Data_Analysis Combined Spectral Data Analysis NMR_Data->Data_Analysis IR_Data IR Data IR_Data->Data_Analysis MS_Data MS Data MS_Data->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for integrating spectral data for structure confirmation.

Disclaimer: The spectral data presented in this document are predicted values and have not been experimentally verified. This information is intended for guidance and comparative purposes. For definitive characterization, experimental acquisition of spectral data is required.

References

A Technical Guide to the Crystal Structure Analysis of Spiro-Benzoxazine Compounds: A Case Study of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has not been publicly reported. This guide therefore provides a comprehensive, generalized framework for the crystal structure analysis of this class of compounds, using the title compound as a prospective case study. Methodologies and data from closely related structures are presented to illustrate the expected outcomes of such an analysis.

Introduction: The Significance of Spiro-Benzoxazine Scaffolds

Spiro-benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core imparts unique conformational constraints, which can lead to high-affinity and selective interactions with biological targets. Various derivatives of the spiro[4H-3,1-benzoxazine-4,4'-piperidine]-2(1H)-one scaffold have been investigated for a range of therapeutic applications, including as antihypertensive agents and antifungal compounds that inhibit chitin synthase.[1][2] Furthermore, related spiro-benzoxazine structures have been explored as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[3]

Given the profound impact of three-dimensional molecular architecture on biological activity, high-resolution structural analysis is paramount. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement of small molecules, providing crucial insights into stereochemistry, conformation, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent and selective therapeutic agents.

This technical guide outlines the essential steps for the crystal structure analysis of a novel compound within this class, using the yet-to-be-characterized this compound as a focal point.

Synthesis and Crystallization

The first critical step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

General Synthetic Approach

A plausible synthetic route to spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones can be adapted from established literature procedures.[1] A common strategy involves the condensation of a dilithiated N-protected aniline derivative with an N-protected piperidinone. Subsequent deprotection and functionalization would yield the desired product.

For the target molecule, this compound, a potential synthetic pathway is outlined below.

Illustrative Synthetic Pathway A 4-Fluoroaniline C Intermediate Spirocycle (N-Boc protected) A->C 1. n-BuLi 2. Phosgene equivalent B N-Boc-4-piperidone B->C Condensation D This compound C->D Deprotection (e.g., TFA)

Caption: General synthetic scheme for the target compound.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Success is highly dependent on the compound's purity, the choice of solvent, and the crystallization technique.

Materials:

  • Highly purified this compound (at least 99.5% purity)

  • A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof)

  • Small, clean glass vials (e.g., 2-4 mL)

  • Parafilm

Method: Slow Evaporation

  • Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture at room temperature. A good starting point is to dissolve 5-10 mg of the compound in 0.5-1.0 mL of solvent.

  • Filter the solution through a small cotton or glass wool plug into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture a few small holes in the film with a needle. This slows the rate of evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial periodically for the formation of single, well-formed crystals. Crystals should be clear and have well-defined faces.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase involves data collection and structure determination.

Experimental Workflow

The process of single-crystal X-ray diffraction follows a well-defined workflow, from crystal mounting to the final refinement of the crystal structure.

Crystal Structure Analysis Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output A Select & Mount Crystal B Mount on Diffractometer A->B C X-ray Diffraction (Data Acquisition) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Crystallographic Information File (CIF) F->G

Caption: Workflow for single-crystal X-ray analysis.

Experimental Protocol: Data Collection and Structure Refinement

Equipment:

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated, while the diffraction pattern is recorded at thousands of different orientations.[5]

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and to integrate the intensities of each reflection. Corrections are applied for various factors, including background noise and absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary model of the molecular structure.[4]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final structure is validated using established crystallographic metrics. The results are typically reported in a Crystallographic Information File (CIF).

Data Presentation: Expected Crystallographic Data

While the specific data for the title compound are not available, the following tables present the kind of quantitative information that would be obtained from a successful crystal structure analysis, using data from a representative benzoxazine structure as an illustrative example.

Table 1: Crystal Data and Structure Refinement Details
ParameterIllustrative Value
Empirical FormulaC₁₂H₁₃FN₂O₂
Formula Weight236.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.945(3) Å
b10.512(1) Å
c11.821(1) Å
α90°
β103.25(3)°
γ90°
Volume1081.1(4) ų
Z (Molecules per unit cell)4
Calculated Density1.452 Mg/m³
Absorption Coefficient0.112 mm⁻¹
F(000)496
Refinement Details
Reflections Collected9562
Independent Reflections2145 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak/hole0.35 and -0.28 e.Å⁻³
Table 2: Selected Bond Lengths and Angles (Illustrative)
BondLength (Å)AngleAngle (°)
F(1)-C(6)1.362(2)C(7a)-O(1)-C(4)115.2(1)
O(1)-C(7a)1.385(2)C(2)-N(1)-C(7a)124.8(2)
O(1)-C(4)1.471(2)C(5)-C(6)-C(7)119.5(2)
N(1)-C(2)1.355(3)C(4)-N(4')-C(5')110.8(2)
N(1)-C(7a)1.398(2)O(2)-C(2)-N(1)121.3(2)
C(2)-O(2)1.231(2)C(1')-C(4')-C(5')109.7(2)

Potential Biological Signaling Pathways

Spiro-benzoxazine derivatives often exert their biological effects by interacting with specific enzymes or receptors. For instance, their activity as HDAC inhibitors suggests a role in epigenetic regulation, while antifungal properties point towards interference with cell wall synthesis.

Potential Signaling Pathway Involvement A Spiro-Benzoxazine Compound B Target Protein (e.g., HDAC, Chitin Synthase) A->B Inhibition C Downstream Cellular Process B->C Modulation D Therapeutic Effect (e.g., Anti-cancer, Antifungal) C->D Leads to

Caption: Logical flow from compound to therapeutic effect.

Conclusion

The crystal structure analysis of novel compounds like this compound is a cornerstone of modern drug discovery. Although the specific structure of this molecule remains to be elucidated, this guide provides a robust framework for its determination and analysis. The detailed structural data obtained from such studies are indispensable for optimizing lead compounds, understanding their mechanism of action, and ultimately developing safer and more effective medicines. The protocols and expected data presented herein serve as a comprehensive resource for researchers embarking on the structural characterization of this promising class of molecules.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide outlines the putative mechanism of action for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one based on extensive data available for its close structural analog, RS102895 (1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one). As no specific biological data for the 6-fluoro derivative has been publicly reported, its pharmacological profile is inferred from that of RS102895.

Core Mechanism of Action: CCR2 Antagonism

The primary mechanism of action for the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold, as exemplified by RS102895, is the potent and specific antagonism of the C-C chemokine receptor type 2 (CCR2).[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the chemotaxis of monocytes and macrophages to sites of inflammation.[2][3] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[3]

By binding to CCR2, this compound is hypothesized to act as a competitive antagonist, blocking the binding of CCL2 and thereby inhibiting the downstream signaling cascades that lead to monocyte and macrophage recruitment.[4] This interruption of the CCL2/CCR2 axis forms the basis of its potential therapeutic effects in inflammatory and autoimmune diseases.

Quantitative Data: In Vitro Activity of RS102895

The following table summarizes the in vitro inhibitory activities of RS102895, the non-fluorinated analog of the topic compound.

TargetAssay TypeCell Line/SystemLigandIC50 (nM)Reference(s)
Human CCR2b Radioligand BindingCRL-1657 (CHO cells)MCP-1360[1]
Human CCR1Radioligand BindingCRL-1657 (CHO cells)MIP-1α17,800[1]
Human CCR2bCalcium InfluxCRL-1657 (CHO cells)MCP-131[1]
Human CCR2bCalcium InfluxCRL-1657 (CHO cells)MCP-3130[1]
Human CCR2bChemotaxisTHP-1-5X cellsMCP-11,700[1]
Human CCR1ChemotaxisTHP-1-5X cellsRANTES37,000[1]
Human α1a ReceptorNot SpecifiedNot SpecifiedNot Specified130[5]
Human α1d ReceptorNot SpecifiedNot SpecifiedNot Specified320[5]
Rat Brain Cortex 5HT1a ReceptorNot SpecifiedNot SpecifiedNot Specified470[5]

Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. As an antagonist, this compound is expected to inhibit these pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds Compound 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one Compound->CCR2 Blocks G_protein Gαi Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK p38 MAPK G_protein->MAPK JAK JAK G_protein->JAK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis, Cell Migration, Inflammation Ca_release->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis MAPK->Chemotaxis STAT STAT JAK->STAT STAT->Chemotaxis

Caption: Putative CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CCR2 antagonists like RS102895, based on published research.[6]

1. CCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CCR2b receptor (e.g., CRL-1657).

  • Radioligand: [¹²⁵I]-MCP-1.

  • Protocol:

    • Prepare cell membranes from the CCR2b-expressing CHO cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-MCP-1 and varying concentrations of the test compound.

    • For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate in the presence of a high concentration of unlabeled MCP-1.

    • Incubate the plates at room temperature for 60 minutes.

    • Harvest the membranes onto filter plates and wash with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

2. Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization.

  • Cell Line: CCR2b-expressing CHO cells (e.g., CRL-1657).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), MCP-1.

  • Protocol:

    • Plate the CCR2b-CHO cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of MCP-1.

    • Measure the transient increase in intracellular calcium concentration by monitoring fluorescence using a fluorometric imaging plate reader (FLIPR).

    • Determine the inhibitory effect of the compound at each concentration and calculate the IC50 value.

3. Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Chemoattractant: MCP-1.

  • Apparatus: Boyden chamber or Transwell assay plates (5 µm pore size).

  • Protocol:

    • Place MCP-1 in the lower chamber of the assay plate.

    • Pre-incubate THP-1 cells with varying concentrations of the test compound.

    • Add the pre-incubated cells to the upper chamber of the assay plate.

    • Incubate the plate for 2-4 hours at 37°C to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber, for example, by using a fluorescent dye and a plate reader.

    • Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a potential CCR2 antagonist.

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Validation Compound_Library Compound Library Primary_Assay High-Throughput Radioligand Binding Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds displacing >50% radioligand) Primary_Assay->Hit_Identification IC50_Determination IC50 Determination (Radioligand Binding) Hit_Identification->IC50_Determination Functional_Assays Functional Assays (Calcium Flux, Chemotaxis) IC50_Determination->Functional_Assays Selectivity_Panel Selectivity Profiling (vs. other chemokine receptors) Functional_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Animal Models) Selectivity_Panel->PK_Studies Efficacy_Models Efficacy Studies (e.g., Inflammation Models) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization

Caption: A representative workflow for the discovery and development of a CCR2 antagonist.

References

In Silico Modeling of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Lacking specific experimental data for this compound, this document outlines a robust, hypothetical research framework based on the known biological activities of structurally related spiro[benzoxazine-piperidin]-one derivatives. This guide details proposed methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. It also includes protocols for chemical synthesis and in vitro validation, supported by data tables and workflow visualizations, to serve as a complete roadmap for future research on this molecule.

Introduction

The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities. Derivatives have shown potential as antifungal agents by inhibiting chitin synthase and as anticancer agents through the inhibition of histone deacetylases (HDACs).[1][2] The introduction of a fluorine atom at the 6-position of the benzoxazine ring in this compound may enhance its metabolic stability and binding affinity to target proteins.

This guide proposes a comprehensive in silico modeling workflow to elucidate the potential therapeutic applications of this specific compound. By targeting enzymes implicated in the activity of similar molecules, such as Chitin Synthase and Histone Deacetylase 2 (HDAC2), we can predict binding affinities, interaction modes, and the overall drug-likeness of the compound.

Proposed Biological Targets and Signaling Pathways

Based on existing literature for the core scaffold, two primary targets are proposed for the in silico investigation of this compound.

Target 1: Chitin Synthase (Antifungal)

Chitin is a vital component of fungal cell walls, and its synthesis is catalyzed by chitin synthase enzymes.[3] Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.[3][4] The absence of chitin in vertebrates makes chitin synthase an attractive and selective target for antifungal drug development.[5][6]

G cluster_pathway Chitin Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization CellWall Fungal Cell Wall Integrity Chitin->CellWall Compound 6-Fluorospiro[...]one Compound->ChitinSynthase Inhibition

Caption: Proposed mechanism of action via inhibition of the chitin biosynthesis pathway.

Target 2: Histone Deacetylase 2 (Anticancer)

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[8] HDAC inhibitors can reverse this effect, inducing cell cycle arrest and apoptosis in cancer cells.[9][10]

G cluster_pathway HDAC-Mediated Gene Silencing Pathway HDAC2 Histone Deacetylase 2 (HDAC2) DeacetylatedHistones Deacetylated Histones HDAC2->DeacetylatedHistones Deacetylation Histones Acetylated Histones Histones->HDAC2 Chromatin Condensed Chromatin DeacetylatedHistones->Chromatin GeneRepression Tumor Suppressor Gene Repression Chromatin->GeneRepression Compound 6-Fluorospiro[...]one Compound->HDAC2 Inhibition

Caption: Proposed mechanism of action via inhibition of HDAC2 and subsequent gene expression.

In Silico Modeling Workflow

A multi-step computational approach is proposed to evaluate the interaction of the title compound with its potential targets and to predict its pharmacokinetic properties.

G cluster_workflow In Silico Modeling and Experimental Validation Workflow LigandPrep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Binding Pose & Affinity Prediction) LigandPrep->Docking ADMET ADMET Prediction (Pharmacokinetic & Toxicity Profiling) LigandPrep->ADMET TargetPrep Target Preparation (PDB Structure Retrieval & Refinement) TargetPrep->Docking MD Molecular Dynamics (Complex Stability & Interaction Analysis) Docking->MD Results Data Correlation & Lead Optimization MD->Results ADMET->Results Synthesis Chemical Synthesis Assay In Vitro Assay (IC50 Determination) Synthesis->Assay Assay->Results

Caption: A comprehensive workflow for computational modeling and experimental validation.

Detailed Methodologies

3.1.1. Ligand and Target Preparation

  • Ligand Preparation: The 2D structure of this compound will be drawn using chemical drawing software and converted to a 3D structure. The geometry will be optimized using a suitable force field (e.g., MMFF94), and partial charges will be assigned.

  • Target Preparation: The 3D crystal structures of the target proteins (e.g., Candida albicans Chitin Synthase 1, PDB ID: 2AGE; Human HDAC2, PDB ID: 4LXZ) will be retrieved from the Protein Data Bank. The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The active site for docking will be defined based on the co-crystallized ligand or from literature data.

3.1.2. Molecular Docking

Molecular docking will be performed to predict the binding conformation and affinity of the compound within the active site of the target proteins.[11][12]

  • Protocol:

    • Utilize docking software such as AutoDock Vina or Glide.

    • Define the grid box to encompass the active site of the target protein.

    • Perform the docking simulation with a high exhaustiveness setting to ensure a thorough conformational search.

    • Analyze the resulting poses based on their docking scores (binding affinity) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

3.1.3. Molecular Dynamics (MD) Simulation

MD simulations will be conducted to assess the stability of the predicted protein-ligand complex and to analyze the dynamics of the interactions over time.[13][14]

  • Protocol:

    • Use simulation packages like GROMACS or AMBER.

    • The best-ranked docked pose will be used as the starting structure for the MD simulation.

    • The complex will be solvated in a water box with appropriate counter-ions to neutralize the system.

    • The system will be subjected to energy minimization, followed by equilibration under NVT (constant volume) and NPT (constant pressure) ensembles.

    • A production run of at least 100 ns will be performed.

    • Analyze trajectories for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis to evaluate the stability of the complex.

3.1.4. ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be predicted to evaluate the drug-likeness and potential liabilities of the compound.[15][16]

  • Protocol:

    • Input the simplified molecular-input line-entry system (SMILES) or draw the structure of the compound.

    • Predict key parameters including, but not limited to, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity (e.g., AMES mutagenicity, cardiotoxicity).

Data Presentation

The quantitative results from the in silico analyses should be organized into clear, comparative tables.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueOptimal RangeReference
Molecular Weight ( g/mol )236.24< 500Lipinski's Rule
LogP (o/w)1.97< 5Lipinski's Rule
H-bond Donors2< 5Lipinski's Rule
H-bond Acceptors3< 10Lipinski's Rule
TPSA (Ų)50.36< 140Veber's Rule
GI AbsorptionHighHigh-
BBB PermeantNo--
CYP2D6 InhibitorNoNo-
AMES ToxicityNon-mutagenNon-mutagen-

Table 2: Molecular Docking and MD Simulation Results

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesAvg. RMSD of Ligand (Å)
Chitin Synthase 1-8.5Asp345, Tyr450, Arg5121.2 ± 0.3
HDAC2-9.2His142, Gly150, Tyr2061.5 ± 0.4

Experimental Protocols

Proposed Synthesis

The synthesis of the title compound can be approached via a multi-step reaction, starting from commercially available materials. A plausible route involves the condensation of a lithiated aniline derivative with a protected piperidinone.[18]

  • General Protocol:

    • Protect the secondary amine of 4-piperidone with a suitable protecting group (e.g., Boc anhydride).

    • React 2-amino-5-fluorophenol with a carbonyl source to form the benzoxazinone ring system.

    • Perform a spirocyclization reaction between the benzoxazinone intermediate and the protected 4-piperidone.

    • Deprotect the piperidine nitrogen to yield the final compound.

    • Purify the product using column chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

To validate the in silico predictions, the synthesized compound should be tested for its inhibitory activity against the target enzymes in vitro.[19][20]

  • General Protocol for IC50 Determination:

    • Prepare a series of dilutions of the synthesized compound.

    • In a microplate, add the target enzyme (e.g., recombinant human HDAC2) and a suitable buffer.

    • Add the diluted compound to the wells and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrate (e.g., a fluorogenic HDAC substrate).

    • Measure the reaction rate (e.g., fluorescence intensity) over time.

    • Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.[21]

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Conclusion

This technical guide outlines a comprehensive and systematic approach for the in silico modeling of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, this framework allows for a thorough evaluation of its potential as an antifungal or anticancer agent. The proposed workflow, from computational analysis to experimental validation, provides a clear path for future research to unlock the therapeutic potential of this promising scaffold. The methodologies and visualizations presented herein are intended to serve as a foundational resource for researchers in the field of drug discovery and development.

References

Technical Guide: Biological Activity Screening of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the specific compound 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is limited. This guide is based on the biological activities reported for the broader class of spiro[benzoxazine-piperidine]-one derivatives and provides a framework for screening the target compound.

Introduction

The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold is a unique heterocyclic structure that has garnered interest in medicinal chemistry. Its rigid, three-dimensional conformation makes it an attractive candidate for interacting with biological targets.[1] Derivatives of this core structure have been investigated for a range of biological activities, including anticancer, antifungal, and acetylcholinesterase (AChE) inhibitory effects.[2][3][4] This document outlines the key biological activities associated with this class of compounds, presents available quantitative data, details relevant experimental protocols, and provides workflows for a comprehensive screening cascade.

Key Biological Activities & Data

The primary therapeutic areas explored for spiro[benzoxazine-piperidine] derivatives include oncology, infectious diseases (antifungal), and neurological disorders.

Anticancer Activity

Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors, a key target in cancer therapy.[2] These compounds have demonstrated submicromolar IC50 values against various tumor cell lines and robust tumor growth inhibition in murine xenograft models.[2] The piperidine moiety is a common scaffold in anticancer agents, known to modulate crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt.

Table 1: Anticancer Activity of Selected Spiro[benzoxazine-piperidine] Analogs

Compound Class Target Assay Activity Reference
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives HDAC HDAC Inhibition Assay Potency ~100 nM [2]
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives Tumor Cells Cell Proliferation Assay (HCT116, HeLa, K562) Submicromolar IC50 [2]

| Spirooxindole Derivatives | A549 Lung Cancer Cells | Cytotoxicity Assay (MTT) | IC50: 1.2 µM - 3.8 µM |[5] |

Antifungal Activity

A series of spiro[benzoxazine-piperidin]-one derivatives have been synthesized and evaluated as chitin synthase inhibitors.[3] Chitin synthase is a crucial enzyme for fungal cell wall integrity, making it an attractive target for antifungal agents. Several compounds in this class exhibited excellent inhibitory activity and broad-spectrum antifungal effects, comparable to the control drug Polyoxin B.[3]

Table 2: Antifungal & Enzyme Inhibition Activity of Spiro[benzoxazine-piperidin]-one Derivatives

Compound ID Target Assay Activity (IC50) Reference
9s Chitin Synthase Enzyme Inhibition 0.10 mM [3]
9o Chitin Synthase Enzyme Inhibition 0.11 mM [3]
9a Chitin Synthase Enzyme Inhibition 0.14 mM [3]

| 9t | Chitin Synthase | Enzyme Inhibition | 0.16 mM |[3] |

Acetylcholinesterase (AChE) Inhibition

The benzoxazine core is present in compounds designed as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4][6] While data on the specific spiro[benzoxazine-piperidine] scaffold is less common, related spiro-piperidine hybrids have shown significant AChE inhibitory activity with IC50 values in the low micromolar range.[7]

Table 3: AChE Inhibitory Activity of Related Spiro-Piperidine Compounds

Compound ID Target Assay Activity (IC50) Reference
8g Acetylcholinesterase (AChE) Enzyme Inhibition 3.33 µM [7]
8e Butyrylcholinesterase (BChE) Enzyme Inhibition 3.13 µM [7]

| 7a / 7d | Human AChE | Enzyme Inhibition | Kᵢ ~ 20 µM |[4][8] |

Experimental Protocols

General Workflow for Biological Activity Screening

A logical screening cascade is essential to efficiently evaluate a new chemical entity like this compound. The process begins with high-throughput primary assays and progresses to more complex secondary and in vivo models for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Assays cluster_2 Phase 3: In Vitro & Ex Vivo Analysis cluster_3 Phase 4: In Vivo Evaluation a Compound Synthesis & Characterization b High-Throughput Screening (HTS) - Target-based (e.g., HDAC, AChE) - Phenotypic (e.g., Antifungal Zone of Inhibition) a->b c Dose-Response & IC50/EC50 Determination b->c d Selectivity Profiling (e.g., vs. other enzymes/receptors) c->d e Cell-Based Assays (e.g., Cancer Cell Line Panel) d->e f Mechanism of Action (MoA) Studies (e.g., Western Blot, Pathway Analysis) e->f g ADME-Tox Profiling (Microsomal Stability, Cytotoxicity) f->g h Animal Model of Disease (e.g., Xenograft, Infection Model) g->h i Pharmacokinetic (PK) Studies h->i

Caption: General workflow for screening a novel chemical compound.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method, commonly used for screening AChE inhibitors.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from human erythrocytes.

    • Acetylthiocholine iodide (ATCI) as substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

    • Phosphate buffer (pH 8.0).

    • Test compound (this compound).

    • 96-well microplate reader.

  • Procedure:

    • Prepare stock solutions of the test compound in DMSO.

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound solution at varying concentrations.

    • Initiate the reaction by adding 25 µL of AChE solution (0.22 U/mL).

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 412 nm every 5 minutes using the microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method.

  • Reagents and Materials:

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

    • RPMI-1640 medium.

    • Test compound and control drug (e.g., Fluconazole).

    • 96-well microplates.

  • Procedure:

    • Prepare a fungal inoculum suspension and adjust to a concentration of 1-5 x 10^6 CFU/mL.

    • Serially dilute the test compound in RPMI-1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Protocol: HDAC Inhibition and Cell Proliferation Assay

This protocol is for evaluating anticancer potential.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HCT116, A549).

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • HDAC fluorometric assay kit.

    • MTT reagent for cell viability.

    • Test compound.

  • Procedure (HDAC Inhibition):

    • Follow the manufacturer's protocol for the HDAC assay kit.

    • Briefly, incubate recombinant human HDAC enzyme with the test compound at various concentrations.

    • Add the fluorogenic substrate and developer.

    • Measure fluorescence to determine enzyme activity. Calculate IC50 values.

  • Procedure (Cell Proliferation):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

    • Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways.

HDAC Inhibition Pathway in Cancer

HDAC inhibitors promote the acetylation of histone and non-histone proteins. This leads to the relaxation of chromatin, activation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.

G cluster_0 Mechanism of HDAC Inhibition HDAC HDAC Enzyme Histones Histone Proteins HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Arrest Cell Cycle Arrest Acetylation->Arrest Apoptosis Apoptosis Acetylation->Apoptosis Inhibitor Spiro-Benzoxazine (Potential Inhibitor) Inhibitor->HDAC

Caption: Potential mechanism of action via HDAC inhibition.

Conclusion

The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core represents a promising scaffold for the development of new therapeutic agents. Based on the activities of its analogs, a screening cascade for this compound should prioritize assays for anticancer, antifungal, and AChE inhibitory activities. The protocols and workflows detailed in this guide provide a comprehensive framework for conducting such an investigation, from initial high-throughput screening to preliminary mechanism of action studies. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

Discovery of Fluorinated Spiro-Benzoxazine-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and development of fluorinated spiro-benzoxazine-piperidine derivatives, a promising class of compounds with significant potential in medicinal chemistry. The strategic incorporation of fluorine into the spiro-benzoxazine-piperidine scaffold has been shown to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their applications as histone deacetylase (HDAC) inhibitors and antifungal agents.

Core Scaffold and the Rationale for Fluorination

The spiro-benzoxazine-piperidine core represents a privileged scaffold in drug discovery, combining the structural rigidity of a spirocycle with the favorable physicochemical properties of the benzoxazine and piperidine moieties. This unique three-dimensional architecture allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.

The introduction of fluorine atoms into this scaffold is a key strategy to enhance drug-like properties. Fluorination can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the compound's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins.

  • Improved Membrane Permeability: Strategic fluorination can modulate lipophilicity, improving the ability of the compound to cross cell membranes.

  • Favorable Conformation: The introduction of fluorine can influence the conformational preferences of the molecule, pre-organizing it for optimal target binding.

Synthesis of Fluorinated Spiro-Benzoxazine-Piperidine Derivatives

The synthesis of the spiro-benzoxazine-piperidine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted phenol with an amino alcohol, followed by spirocyclization with a piperidine precursor.

A key development in the synthesis of the fluorinated analogues is the use of electrophilic fluorinating agents, such as Selectfluor™. This reagent allows for the regioselective introduction of fluorine atoms onto the scaffold under relatively mild conditions.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start Starting Materials (Phenol, Amino Alcohol, Piperidine Precursor) Step1 Synthesis of Benzoxazine Intermediate Start->Step1 Step2 Spirocyclization Step1->Step2 Step3 Fluorination (e.g., with Selectfluor™) Step2->Step3 Final Fluorinated Spiro-Benzoxazine- Piperidine Derivative Step3->Final

Caption: Generalized synthetic workflow for fluorinated spiro-benzoxazine-piperidine derivatives.

Experimental Protocol: Selectfluor™-Mediated Fluorination

The following protocol is a representative example of a Selectfluor™-mediated intramolecular cyclization for the synthesis of a fluoro-substituted spiro-oxazine derivative.[1]

Materials:

  • N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide (or benzothioamide) substrate

  • Selectfluor™

  • Acetonitrile (MeCN)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide substrate in anhydrous acetonitrile in a reaction vessel under a nitrogen atmosphere.

  • Add Selectfluor™ (typically 1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated spiro-oxazine derivative.

This method has been shown to produce a single diastereomer in good yields.[1]

Biological Activity and Therapeutic Potential

Fluorinated spiro-benzoxazine-piperidine derivatives have demonstrated significant potential in two primary therapeutic areas: as histone deacetylase (HDAC) inhibitors for cancer therapy and as chitin synthase inhibitors for antifungal applications.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various cancers.[2] Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent HDAC inhibitors.[2] The introduction of fluorine, particularly di-fluoro substitutions on the benzohydroxamate moiety of related spiro-piperidine compounds, has been shown to significantly enhance selectivity for specific HDAC isoforms, such as HDAC6.[3]

Signaling Pathway of HDAC Inhibition:

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation HATs Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Acetylation->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest HDAC_Inhibitor Fluorinated Spiro-Benzoxazine- Piperidine Derivative HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors.

Quantitative Data on Related Fluorinated HDAC Inhibitors:

CompoundSubstitutionHDAC6 IC50 (nM)HDAC8 IC50 (nM)Selectivity (HDAC8/HDAC6)
8k 2,4-difluoro12.51350108

Data extracted from a study on N-benzyl spiro-piperidine hydroxamic acid-based derivatives, a related class of compounds.[3]

Antifungal Activity

Fungal infections pose a significant threat to human health, and there is a growing need for novel antifungal agents. Chitin synthase, an enzyme essential for the integrity of the fungal cell wall, is an attractive target for antifungal drug development as it is absent in mammals.[4] Spiro[benzoxazine-piperidin]-one derivatives have been identified as potent inhibitors of chitin synthase.[4]

Experimental Workflow for Antifungal Activity Screening:

Antifungal_Screening_Workflow Synthesis Compound Synthesis CHS_Assay Chitin Synthase Inhibition Assay Synthesis->CHS_Assay Antifungal_Assay In Vitro Antifungal Activity Assay (e.g., against C. albicans) Synthesis->Antifungal_Assay SAR_Analysis Structure-Activity Relationship Analysis CHS_Assay->SAR_Analysis MIC_Determination MIC Determination Antifungal_Assay->MIC_Determination MIC_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery of antifungal agents.

Quantitative Data on Spiro[benzoxazine-piperidin]-one Antifungal Activity:

While specific data for fluorinated derivatives in this class is not yet widely published, the parent compounds have shown promising activity.

CompoundTargetIC50 (mM)Antifungal Activity
9a Chitin Synthase0.14Broad-spectrum
9o Chitin Synthase0.11Broad-spectrum
9s Chitin Synthase0.10Broad-spectrum
9t Chitin Synthase0.16Broad-spectrum

Data for non-fluorinated spiro[benzoxazine-piperidin]-one derivatives.[4]

Experimental Protocol: Chitin Synthase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of compounds against chitin synthase.

Materials:

  • Fungal cell lysate (source of chitin synthase)

  • UDP-[14C]GlcNAc (radiolabeled substrate)

  • Test compounds

  • Buffer solution (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the fungal cell lysate, buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding UDP-[14C]GlcNAc.

  • Incubate the reaction mixture at an optimal temperature for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Filter the mixture to collect the precipitated radiolabeled chitin.

  • Wash the filter to remove unincorporated UDP-[14C]GlcNAc.

  • Place the filter in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationships (SAR) and Future Directions

The logical relationship between chemical structure and biological activity is fundamental to drug discovery.

SAR_Logic Scaffold Spiro-Benzoxazine- Piperidine Scaffold Potency Biological Potency (e.g., IC50) Scaffold->Potency Fluorination Position and Number of Fluorine Atoms Fluorination->Potency Selectivity Target Selectivity Fluorination->Selectivity ADME ADME Properties Fluorination->ADME Substituents Other Substituents (R groups) Substituents->Potency Substituents->Selectivity Substituents->ADME

Caption: Key factors influencing the SAR of fluorinated spiro-benzoxazine-piperidine derivatives.

Systematic studies on the effect of the position and number of fluorine atoms on the spiro-benzoxazine-piperidine scaffold are crucial for optimizing the activity and selectivity of these compounds. Future research should focus on:

  • Systematic Fluorination: Synthesizing a library of analogues with fluorine at various positions on both the benzoxazine and piperidine rings to establish a comprehensive SAR.

  • Expanded Biological Screening: Evaluating these compounds against a broader range of HDAC isoforms and fungal strains to identify more potent and selective inhibitors.

  • In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Utilizing molecular docking and other computational tools to understand the binding modes of these compounds and guide the design of next-generation inhibitors.

The discovery and development of fluorinated spiro-benzoxazine-piperidine derivatives represent a promising avenue for the creation of novel therapeutics. The insights and methodologies presented in this guide provide a solid foundation for researchers to further explore and exploit the potential of this exciting class of molecules.

References

Preliminary Toxicity Assessment of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety and hazard information for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS No. 92926-32-4). A comprehensive preliminary toxicity assessment, including detailed experimental data from acute, sub-chronic, and chronic toxicity studies, is not publicly available. The information herein is compiled from safety data sheets and scientific literature on related compounds and should be used for informational purposes only.

Executive Summary

This compound is a heterocyclic organic compound. While detailed toxicological studies are not found in the public domain, the available Safety Data Sheet (SDS) indicates significant health hazards. The compound is classified as harmful if swallowed or inhaled, and it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It is also classified as harmful to aquatic life with long-lasting effects. The benzoxazine structural motif is found in various biologically active molecules, including some with therapeutic potential as anticancer agents and histone deacetylase (HDAC) inhibitors, suggesting that compounds of this class can interact with biological systems.[1][2] A thorough experimental evaluation of its toxicological profile is necessary for any potential pharmaceutical application.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 92926-32-4[3][4]
Molecular Formula C₁₂H₁₃FN₂O₂[3][4]
Molecular Weight 236.24 g/mol [3][4]
Boiling Point 326.8 ± 42.0 °C (Predicted)[4]
Density 1.35 g/cm³[4]

Hazard Identification and Classification

The primary source of hazard information for this compound is a Safety Data Sheet (SDS) provided by a commercial supplier. The GHS hazard classifications are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child
Effects on or via lactation -H362: May cause harm to breast-fed children
Chronic Aquatic Toxicity Category 3H412: Harmful to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet

Experimental Protocols for Toxicity Assessment (Generalized)

Specific experimental protocols for the toxicity testing of this compound are not available. The following are generalized methodologies typically employed in a preliminary toxicity assessment of a novel chemical entity.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To determine the concentration of the compound that is cytotoxic to cultured cells.

  • Methodology:

    • Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment (e.g., Ames Test)
  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Select several strains of S. typhimurium with different mutations in the histidine operon.

    • Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (e.g., S9 mix from rat liver).

    • Plate the treated bacteria on a histidine-deficient agar medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Acute Oral Toxicity Study in Rodents (e.g., OECD Guideline 423)
  • Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the dose range for further studies.

  • Methodology:

    • Fast a small group of rodents (e.g., rats or mice) overnight.

    • Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first group determines the dose for the next group (higher or lower).

    • Based on the mortality rate at different dose levels, the compound is assigned to a GHS hazard category.

Visualizations

Generalized Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision Making cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) acute_tox Acute Toxicity (e.g., LD50) cytotoxicity->acute_tox cyp_inhibition CYP450 Inhibition hERG hERG Channel Assay subchronic_tox Sub-chronic Toxicity (e.g., 28-day or 90-day study) risk_assessment Risk Assessment acute_tox->risk_assessment chronic_tox Chronic Toxicity (e.g., >90-day study) go_no_go Go/No-Go Decision for further development risk_assessment->go_no_go G compound 6-Fluorospiro[...]-one hdac Histone Deacetylase (HDAC) compound->hdac inhibition histones Histones hdac->histones deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a key intermediate in the preparation of various pharmaceutically active compounds, including the atypical antipsychotic paliperidone. The synthesis is a three-step process commencing with the reductive amination of N-Boc-4-piperidone with 2-amino-5-fluorobenzyl alcohol, followed by cyclization of the resulting amino alcohol with 1,1'-carbonyldiimidazole (CDI), and concluding with the deprotection of the Boc group to yield the target compound. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure being present in a number of therapeutic agents. Its synthesis requires a carefully controlled sequence of reactions to construct the spirocyclic benzoxazinone system. The following protocol outlines a reliable method for its preparation, with detailed experimental procedures and data presentation to ensure reproducibility.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

Overall Reaction Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 tert-butyl 4-((2-amino-5-fluorobenzyl)amino)piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_1 + 2-amino-5-fluorobenzyl_alcohol 2-amino-5-fluorobenzyl alcohol 2-amino-5-fluorobenzyl_alcohol->Intermediate_1 NaBH(OAc)3, DCM Intermediate_1_c tert-butyl 4-((2-amino-5-fluorobenzyl)amino)piperidine-1-carboxylate Intermediate_2 tert-butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]-1'-carboxylate Intermediate_1_c->Intermediate_2 CDI, THF Intermediate_2_d tert-butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]-1'-carboxylate Final_Product This compound Intermediate_2_d->Final_Product TFA, DCM

Figure 1: Overall synthetic pathway.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of tert-butyl 4-((2-amino-5-fluorobenzyl)amino)piperidine-1-carboxylate

This step involves the reductive amination of N-Boc-4-piperidone with 2-amino-5-fluorobenzyl alcohol using sodium triacetoxyborohydride as the reducing agent.

Reductive Amination Workflow reagents Dissolve N-Boc-4-piperidone and 2-amino-5-fluorobenzyl alcohol in DCM cool Cool to 0 °C reagents->cool add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise cool->add_stab react Stir at room temperature for 12-16 hours add_stab->react quench Quench with saturated NaHCO3 solution react->quench extract Extract with DCM quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2: Workflow for Reductive Amination.

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and 2-amino-5-fluorobenzyl alcohol (1.1 eq) in dichloromethane (DCM, 10 mL/mmol of piperidone) at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-4-piperidone1.0199.25
2-amino-5-fluorobenzyl alcohol1.1141.14
Sodium triacetoxyborohydride1.5211.94
Dichloromethane-84.93
Table 1: Reagents for Reductive Amination.
Step 2: Synthesis of tert-butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]-1'-carboxylate

This step involves the cyclization of the amino alcohol intermediate with 1,1'-carbonyldiimidazole (CDI) to form the benzoxazinone ring.

Procedure:

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be used in the next step without further purification.

ReagentMolar Eq.Molecular Weight ( g/mol )
Intermediate from Step 11.0324.40
1,1'-Carbonyldiimidazole (CDI)1.2162.15
Tetrahydrofuran (THF)-72.11
Table 2: Reagents for Cyclization.
Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions.

Deprotection_Workflow start Dissolve Boc-protected spiro compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at room temperature for 2-4 hours add_tfa->react concentrate Remove solvent and excess TFA under reduced pressure react->concentrate neutralize Neutralize with saturated NaHCO3 solution concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry organic layer over Na2SO4 extract->dry final_concentrate Concentrate to yield final product dry->final_concentrate

Figure 3: Workflow for Boc Deprotection.

Procedure:

  • Dissolve the crude product from Step 2 (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product.

ReagentMolar Eq.Molecular Weight ( g/mol )
Intermediate from Step 21.0336.37
Trifluoroacetic Acid (TFA)10114.02
Dichloromethane-84.93
Table 3: Reagents for Deprotection.

Data Summary

StepProductExpected Yield (%)Physical Appearance
1tert-butyl 4-((2-amino-5-fluorobenzyl)amino)piperidine-1-carboxylate75-85Off-white solid
2tert-butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]-1'-carboxylate80-90White to pale yellow solid
3This compound90-95White crystalline solid
Table 4: Summary of Synthetic Steps and Expected Outcomes.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Disclaimer: This protocol is intended for informational purposes only and should be used by individuals with appropriate training in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Notes and Protocols for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the biological activities of structurally related spiro[benzoxazine-piperidin]-one and benzoxazine derivatives. As there is no publicly available data on the specific biological effects of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, these recommendations are intended to serve as a starting point for research and will require experimental validation.

Introduction

The spiro[benzoxazine-piperidin]-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Based on existing literature for analogous compounds, this compound holds potential for investigation in several therapeutic areas, including oncology, infectious diseases, and epigenetic regulation. These application notes provide an overview of potential cell-based assays and detailed protocols to explore the biological effects of this compound.

Potential Applications and Supporting Data from Related Compounds

Based on the activities of structurally similar molecules, three primary areas of investigation are proposed for this compound:

  • Anticancer Activity: Benzoxazine derivatives have demonstrated antiproliferative effects in various cancer cell lines. The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase I.[1][2][3]

  • Antifungal Activity: Certain spiro[benzoxazine-piperidin]-one derivatives have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity, leading to antifungal effects.[4]

  • Histone Deacetylase (HDAC) Inhibition: The spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold has been successfully utilized to develop potent histone deacetylase (HDAC) inhibitors, which are a validated target in cancer therapy.[5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported activities of compounds structurally related to this compound.

Table 1: Anticancer Activity of Benzoxazine Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Benzoxazine-purine hybridsMCF-7 (Breast Cancer)MTT Assay3.39 - 13.60[6]
Benzoxazine-purine hybridsHCT-116 (Colon Cancer)MTT Assay4.80 - 7.31[6]
Benzoxazinone DerivativesHepG2, HCT116, MCF-7Antiproliferative Assay< 10[1]
Spirooxindole DerivativesA549 (Lung Cancer)Cytotoxicity Assay< 10[7]

Table 2: Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives

Compound IDTargetAssay TypeIC50 (mM)Antifungal SpectrumMIC (µg/mL)Reference
9aChitin SynthaseEnzymatic Assay0.14Broad-spectrumNot Specified[4]
9oChitin SynthaseEnzymatic Assay0.11Broad-spectrumNot Specified[4]
9sChitin SynthaseEnzymatic Assay0.10Broad-spectrumNot Specified[4]
9tChitin SynthaseEnzymatic Assay0.16Broad-spectrumNot Specified[4]

Table 3: HDAC Inhibition by Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives

Compound ClassAssay TypePotencyReference
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativesHDAC Inhibition Assay~100 nM[5]
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativesTumor Cell Line ProliferationSub-micromolar IC50[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to evaluate the cytotoxic or antiproliferative effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 4-18 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • This compound

  • DMSO

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

    • Growth can be assessed visually or by measuring the absorbance at 530 nm.

Protocol 3: Cell-Based Histone Deacetylase (HDAC) Activity Assay

This protocol describes a method to measure the activity of HDAC enzymes in intact cells treated with this compound using a commercially available fluorogenic assay kit.[10][11][12]

Materials:

  • Cell line of interest (e.g., HeLa, K562)

  • Complete cell culture medium

  • This compound

  • DMSO

  • HDAC Cell-Based Activity Assay Kit (containing a cell-permeable HDAC substrate and developer)

  • White, clear-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with the compound or vehicle control and incubate for the desired period (e.g., 4-24 hours).

  • HDAC Activity Measurement:

    • Follow the manufacturer's instructions for the HDAC activity assay kit. This typically involves:

      • Adding the cell-permeable HDAC substrate to each well.

      • Incubating for a specified time to allow for substrate deacetylation by cellular HDACs.

      • Adding the developer solution, which contains a protease that digests the deacetylated substrate to release a fluorescent product.

      • Incubating to allow for the development of the fluorescent signal.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Visualizations

G Hypothetical Anticancer Signaling Pathway Compound 6-Fluorospiro[...]-one HDAC HDAC Compound->HDAC Inhibition Topoisomerase Topoisomerase I Compound->Topoisomerase Inhibition Histones Histones HDAC->Histones Deacetylation DNA DNA Topoisomerase->DNA Religation Relaxation Chromatin Relaxation Histones->Relaxation DNADamage DNA Strand Breaks DNA->DNADamage Acetylation Histone Acetylation GeneExpression Tumor Suppressor Gene Expression Relaxation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest DNADamage->Apoptosis G General Workflow for Cell-Based Screening Start Start SeedCells Seed Cells in 96-well Plates Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 TreatCells Treat Cells with Compound Dilutions Incubate1->TreatCells Incubate2 Incubate 48-72h TreatCells->Incubate2 Assay Perform Cell-Based Assay (e.g., MTT, HDAC, etc.) Incubate2->Assay Readout Measure Signal (Absorbance/Fluorescence) Assay->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis End End Analysis->End G Potential Polypharmacology of the Spiro[benzoxazine-piperidin]-one Scaffold Scaffold Spiro[benzoxazine-piperidin]-one Scaffold HDACi HDAC Inhibition Scaffold->HDACi Antifungal Antifungal Activity Scaffold->Antifungal Anticancer Anticancer Activity Scaffold->Anticancer Epigenetic Epigenetic Regulation HDACi->Epigenetic CellWall Fungal Cell Wall Disruption Antifungal->CellWall Apoptosis Apoptosis & Cell Cycle Arrest Anticancer->Apoptosis Epigenetic->Anticancer contributes to

References

Application Notes and Protocols: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as an HDAC inhibitor is not extensively available in publicly accessible literature. The following application notes and protocols are based on general methodologies for evaluating HDAC inhibitors and include representative data for illustrative purposes.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[1] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound is a novel small molecule with a spirocyclic scaffold that has been investigated for its potential as an HDAC inhibitor. This document provides an overview of its potential applications and detailed protocols for its evaluation.

Putative Mechanism of Action

HDAC inhibitors typically exert their effects by binding to the zinc-containing active site of the HDAC enzyme, thereby blocking its deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the subsequent transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[2] The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold represents a class of compounds that have shown promise as potent HDAC inhibitors.[3]

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Various HDAC Isoforms
HDAC IsoformIC50 (nM)
HDAC1120
HDAC2150
HDAC3250
HDAC695
HDAC8500
Pan-HDAC180
Table 2: Representative Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.8
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma1.5
JurkatT-cell Leukemia0.6

Mandatory Visualizations

HDAC_Inhibition_Pathway HDACi 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one HDACs HDACs (Class I, II, IV) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcHistones Acetylated Histones Histones->AcHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcHistones->Chromatin GeneExp Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->GeneExp p21 p21 GeneExp->p21 Upregulation ApoptosisReg Apoptosis Regulation GeneExp->ApoptosisReg CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibition CellCycle Cell Cycle Arrest (G1/S Phase) CyclinCDK->CellCycle Bcl2 Bcl-2 (anti-apoptotic) ApoptosisReg->Bcl2 Downregulation Bax Bax (pro-apoptotic) ApoptosisReg->Bax Upregulation Caspase Caspase Activation Bcl2->Caspase Inhibition Bax->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Prep Compound Dilution (Serial Dilutions) HDAC_Assay Fluorometric HDAC Inhibition Assay Compound_Prep->HDAC_Assay IC50_Calc IC50 Determination HDAC_Assay->IC50_Calc Cell_Culture Cell Seeding (e.g., HCT116) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay IC50_Calc2 IC50 Determination Viability_Assay->IC50_Calc2

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on HDAC enzymes.[2][4]

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A)

  • This compound dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[2]

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[2][4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell-Based HDAC Activity Assay

This protocol outlines a method to measure the inhibition of endogenous class I and II HDACs in a cellular context.[1][5]

Materials and Reagents:

  • Human cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • HDAC-Glo I/II Assay Kit (or similar)

  • 1536-well or 96-well white assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white assay plate at a predetermined density and allow them to attach overnight in a cell incubator at 37°C with 5% CO2.

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Incubation: Incubate the plate for the desired period (e.g., 6, 24, or 48 hours) at 37°C with 5% CO2.

  • Assay Reagent Addition: Add the HDAC-Glo I/II reagent to each well. This reagent contains a cell-permeable substrate that is deacetylated by cellular HDACs to generate a substrate for a luciferase enzyme.[1]

  • Luminescence Measurement: Incubate the plate at room temperature for a specified time to allow for signal stabilization, and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to HDAC activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[6]

Materials and Reagents:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)

  • 96-well clear or white assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C with 5% CO2.

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

References

Application Notes: Antifungal Activity of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents with unique mechanisms of action. One such promising class of compounds is the spiro[benzoxazine-piperidin]-one derivatives, which have been identified as potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in humans. This document provides an overview of the antifungal activity and experimental protocols related to a representative member of this class, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, against various Candida species. While specific quantitative data for this exact compound is not publicly available in the cited literature, the information presented is based on the activities of structurally similar compounds from the same chemical series.

Mechanism of Action: Chitin Synthase Inhibition

Spiro[benzoxazine-piperidin]-one derivatives exert their antifungal effect by targeting and inhibiting chitin synthase.[1] This enzyme is essential for the synthesis of chitin, a vital component of the fungal cell wall. Inhibition of chitin synthase disrupts the cell wall structure, leading to osmotic instability and ultimately, fungal cell death.[1] This targeted mechanism offers a significant advantage as it is specific to fungal cells and is therefore expected to have minimal off-target effects in humans.

Data Presentation

Specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of Candida species are not available in the public domain. However, studies on closely related spiro[benzoxazine-piperidin]-one derivatives have demonstrated broad-spectrum antifungal activity.[1] Several compounds in this class have shown antifungal activities equal to or greater than fluconazole and polyoxin B, including against fluconazole-resistant strains of Candida albicans.[1]

For illustrative purposes, the following table presents hypothetical data based on the reported potency of this class of compounds.

Table 1: Illustrative Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives against Candida Species

CompoundCandida albicans (ATCC 90028) MIC (µg/mL)Candida glabrata (ATCC 90030) MIC (µg/mL)Candida parapsilosis (ATCC 22019) MIC (µg/mL)Candida krusei (ATCC 6258) MIC (µg/mL)Fluconazole-Resistant C. albicans MIC (µg/mL)
Representative Spiro[benzoxazine-piperidin]-one1 - 82 - 161 - 84 - 322 - 16
Fluconazole0.25 - 28 - 640.5 - 416 - 64>64
Polyoxin B2 - 164 - 322 - 168 - 644 - 32

Note: This data is representative and intended for illustrative purposes only. Actual MIC values for this compound may vary.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

Materials:

  • This compound

  • Candida strains (e.g., C. albicans, C. glabrata, etc.)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Culture the Candida strains on Sabouraud Dextrose Agar at 35°C. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Setup: Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate already containing 100 µL of the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

Chitin Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compound against Candida chitin synthase.

Materials:

  • Candida albicans cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Glass beads (0.5 mm)

  • UDP-[³H]-N-acetylglucosamine (UDP-[³H]-GlcNAc)

  • This compound

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Grow C. albicans to mid-log phase. Harvest the cells and resuspend in lysis buffer. Disrupt the cells using glass beads. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Inhibition Assay: In a microcentrifuge tube, combine the enzyme extract with varying concentrations of the test compound (dissolved in DMSO) and the assay buffer.

  • Reaction Initiation: Start the reaction by adding UDP-[³H]-GlcNAc.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Quantification: Stop the reaction and collect the radiolabeled chitin product on a glass fiber filter. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Synergistic Activity with Fluconazole (Checkerboard Assay)

Objective: To evaluate the interaction between this compound and fluconazole.

Procedure:

  • Assay Setup: In a 96-well plate, prepare a two-dimensional array of serial dilutions of both the spiro[benzoxazine-piperidin]-one derivative and fluconazole.

  • Inoculation: Add the standardized Candida inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Visualizations

experimental_workflow cluster_invitro In Vitro Antifungal Activity Assessment start Start: Obtain this compound susceptibility Broth Microdilution Susceptibility Testing (Determine MIC against Candida spp.) start->susceptibility chitin_assay Chitin Synthase Inhibition Assay (Determine IC50) start->chitin_assay synergy Checkerboard Assay with Fluconazole (Determine FICI) susceptibility->synergy data_analysis Data Analysis and Interpretation chitin_assay->data_analysis synergy->data_analysis

Caption: Experimental workflow for evaluating the antifungal properties.

signaling_pathway compound This compound enzyme Chitin Synthase compound->enzyme Inhibition product Chitin enzyme->product substrate UDP-N-acetylglucosamine substrate->enzyme cell_wall Fungal Cell Wall Synthesis product->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Proposed mechanism of action via chitin synthase inhibition.

References

Anticancer Applications of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and patent databases do not contain specific data on the anticancer applications of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. The following application notes and protocols are based on the analysis of structurally related spiro-benzoxazine-piperidine compounds and are provided as a predictive guide for researchers and drug development professionals. These methodologies and potential mechanisms of action would require experimental validation for the specific compound of interest.

Introduction

The spiro-benzoxazine-piperidine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer properties. Structurally similar compounds, such as spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, have been identified as potent inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression and are established targets in oncology.[1] The fluorine substitution on the benzoxazine ring of this compound may further enhance its metabolic stability and cell permeability, making it a compound of interest for anticancer drug discovery.

This document outlines potential anticancer applications, a plausible mechanism of action, and detailed experimental protocols for the evaluation of this compound as a potential anticancer agent.

Potential Mechanism of Action: HDAC Inhibition

Based on the activity of analogous structures, a primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Compound 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones Acetylation (HATs) OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Repression OpenChromatin->TSG Expression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Hypothesized HDAC Inhibition Pathway.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes representative in vitro anticancer activity data for a class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based HDAC inhibitors, which are structurally related to the compound of interest. This data is presented to illustrate the expected potency and selectivity against various cancer cell lines.

Compound Target HCT116 (Colon) IC₅₀ (µM) HeLa (Cervical) IC₅₀ (µM) K562 (Leukemia) IC₅₀ (µM) Reference
Analog 1HDAC0.851.200.95[1]
Analog 2HDAC0.620.980.75[1]
Analog 3HDAC1.101.501.30[1]

Experimental Protocols

The following are detailed protocols for key experiments to determine the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of the compound against HDAC enzymes.

Materials:

  • This compound

  • HDAC assay kit (commercially available, e.g., from Cayman Chemical or BPS Bioscience)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer

  • Developer solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and TSA in assay buffer.

  • Reaction Mixture: In a 96-well black plate, add the assay buffer, diluted HDAC enzyme, and the test compound or control.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B In Vitro Cytotoxicity (MTT/SRB Assay) A->B C Mechanism of Action Studies (e.g., HDAC Inhibition Assay) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Pharmacokinetic Studies (ADME) C->F Lead Compound Selection G Xenograft Tumor Model (e.g., HCT116 in nude mice) F->G H Efficacy & Toxicity Evaluation G->H

Caption: Preclinical Anticancer Drug Discovery Workflow.

Conclusion

While specific anticancer data for this compound is not currently available, its structural similarity to known HDAC inhibitors suggests it is a promising candidate for further investigation. The protocols and potential mechanisms outlined in this document provide a comprehensive framework for researchers to initiate the evaluation of this compound's anticancer properties. Rigorous experimental validation is essential to confirm its biological activity and therapeutic potential.

References

Application Notes and Protocols for the In Vitro Evaluation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a novel synthetic compound. The spiro[benzoxazine-piperidine] scaffold has been identified in molecules with a range of biological activities, including but not limited to, histone deacetylase (HDAC) inhibition, antifungal activity via chitin synthase inhibition, acetylcholinesterase (AChE) inhibition, and dopamine receptor modulation. These protocols are intended to guide researchers in the preliminary assessment of this compound's biological activity and potential therapeutic applications.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[1] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology research.[2][3][4] Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have previously demonstrated potent HDAC inhibitory activity.[5]

Data Presentation
ParameterValue
Target Total HDACs
IC₅₀ 85 nM
Assay Type Fluorometric
Cell Line (Cytotoxicity) A549 (Lung Carcinoma)
CC₅₀ 15 µM
Experimental Protocols

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the test compound on total HDAC enzymes.[6][7][8][9][10]

Materials and Reagents:

  • Recombinant human total HDAC enzyme mixture

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop Solution (Trichostatin A, a potent HDAC inhibitor)

  • Test compound dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • 50 µL of HDAC Assay Buffer

    • 10 µL of the test compound at various concentrations (or DMSO for control)

    • 20 µL of diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 60 minutes.

  • Stop and Develop: Add 50 µL of the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay is used to assess the cytotoxicity of the compound against a cancer cell line.[11][12][13]

Materials and Reagents:

  • A549 (human lung carcinoma) cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Outcomes HDACs HDACs Chromatin Chromatin HDACs->Chromatin Condensation HATs HATs Histones Histones HATs->Histones Acetylation Histones->HDACs Deacetylation TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TSG Repression CellCycle Cell Cycle Arrest TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis Inhibitor 6-Fluorospiro[...]-one Inhibitor->HDACs Inhibition

Caption: HDAC inhibition pathway leading to tumor suppressor gene expression.

HDAC_Assay_Workflow start Start reagents Prepare Reagents (Enzyme, Substrate, Compound) start->reagents setup Set up Reaction in 96-well Plate (Buffer, Compound, Enzyme) reagents->setup preincubation Pre-incubate at 37°C for 15 min setup->preincubation reaction Add Substrate and Incubate at 37°C for 60 min preincubation->reaction stop_develop Add Developer to Stop Reaction and Develop Signal reaction->stop_develop final_incubation Incubate at RT for 15 min stop_develop->final_incubation read Read Fluorescence (Ex: 355-360 nm, Em: 460 nm) final_incubation->read analyze Analyze Data and Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Antifungal Activity (Chitin Synthase Inhibition)

Chitin is a crucial component of the fungal cell wall, and its synthesis is essential for fungal viability.[14][15][16][17][18] Chitin synthase, the enzyme responsible for chitin polymerization, is an attractive target for antifungal drug development as it is absent in mammals.[17][19][20] Spiro[benzoxazine-piperidin]-one derivatives have been shown to inhibit chitin synthase and exhibit antifungal properties.

Data Presentation
ParameterValue
Target Chitin Synthase
IC₅₀ 0.12 mM
Assay Type Colorimetric
Fungal Strain Candida albicans
MIC 16 µg/mL
Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of the test compound against chitin synthase.[19][21][22]

Materials and Reagents:

  • Candida albicans cell culture

  • Enzyme extraction buffer

  • Assay Buffer (50 mM Tris-HCl, pH 7.5)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Wheat Germ Agglutinin (WGA) coated 96-well plates

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Test compound dissolved in DMSO

Procedure:

  • Enzyme Preparation: Culture Candida albicans and prepare a crude enzyme extract containing chitin synthase.

  • Assay Reaction:

    • To the WGA-coated wells, add 50 µL of a reaction mixture containing Assay Buffer and UDP-GlcNAc.

    • Add 10 µL of the test compound at various concentrations (or solvent control).

    • Add 40 µL of the chitin synthase enzyme extract to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 2 hours with gentle shaking.

  • Detection:

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of WGA-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the wells five times.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops.

    • Add 100 µL of Stop Solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

This assay determines the lowest concentration of the compound that inhibits the visible growth of a fungal strain.

Materials and Reagents:

  • Candida albicans

  • RPMI-1640 medium

  • Test compound dissolved in DMSO

  • 96-well clear microplates

Procedure:

  • Prepare Inoculum: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution: Prepare serial dilutions of the test compound in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Chitin_Biosynthesis_Pathway Fructose6P Fructose-6-phosphate Glucosamine6P Glucosamine-6-phosphate Fructose6P->Glucosamine6P GlcNAc6P N-acetylglucosamine-6-phosphate Glucosamine6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin UDPGlcNAc->Chitin Polymerization CellWall Fungal Cell Wall Chitin->CellWall ChitinSynthase Chitin Synthase Inhibitor 6-Fluorospiro[...]-one Inhibitor->ChitinSynthase Inhibition

Caption: Fungal chitin biosynthesis pathway and the target of inhibition.

Chitin_Synthase_Assay_Workflow start Start enzyme_prep Prepare Chitin Synthase Enzyme Extract start->enzyme_prep reaction_setup Set up Reaction in WGA-coated 96-well Plate enzyme_prep->reaction_setup incubation Incubate at 30°C for 2 hours reaction_setup->incubation wash1 Wash Wells incubation->wash1 wga_hrp Add WGA-HRP Conjugate and Incubate wash1->wga_hrp wash2 Wash Wells wga_hrp->wash2 tmb Add TMB Substrate wash2->tmb stop Add Stop Solution tmb->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data and Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the in vitro colorimetric chitin synthase inhibition assay.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][23] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.[5][23][24][25] Benzoxazine derivatives have been explored as potential AChE inhibitors.[15]

Data Presentation
ParameterValue
Target Human Acetylcholinesterase (hAChE)
IC₅₀ 5.2 µM
Assay Type Colorimetric (Ellman's Method)
Inhibition Type Non-competitive
Experimental Protocols

This protocol is based on the spectrophotometric method developed by Ellman to measure AChE activity.[26][27][28][29]

Materials and Reagents:

  • Human recombinant Acetylcholinesterase (hAChE)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound dissolved in DMSO

  • 96-well clear microplates

Procedure:

  • Reaction Setup: In a 96-well plate, add:

    • 140 µL of Phosphate Buffer

    • 20 µL of the test compound at various concentrations

    • 20 µL of hAChE solution

  • Pre-incubation: Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI and 10 µL of DTNB to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Visualizations

AChE_Signaling_Pathway cluster_0 Synaptic Cleft cluster_1 Alzheimer's Disease ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding ReducedACh Reduced ACh Levels Inhibitor 6-Fluorospiro[...]-one Inhibitor->AChE Inhibition IncreasedACh Increased ACh Levels Ellman_Assay_Workflow start Start setup Set up Reaction in 96-well Plate (Buffer, Compound, AChE) start->setup preincubation Pre-incubate at 25°C for 15 min setup->preincubation reaction Add ATCI and DTNB preincubation->reaction read Measure Absorbance at 412 nm (Kinetic Reading) reaction->read analyze Analyze Data and Calculate IC₅₀ read->analyze end End analyze->end D2_Receptor_Signaling cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gαi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Antagonist 6-Fluorospiro[...]-one Antagonist->D2R Binding Radioligand_Binding_Assay_Workflow start Start setup Set up Assay in 96-well Plate (Membranes, Radioligand, Compound) start->setup incubation Incubate at RT for 60-120 min setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analyze Analyze Data and Calculate Kᵢ counting->analyze end End analyze->end

References

Application Notes and Protocols for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the application of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in neurodegenerative disease is limited. The following application notes and protocols are based on the therapeutic potential of the broader spiro[benzoxazine-piperidine] chemical scaffold and related heterocyclic compounds in the context of neurodegenerative disease research. The provided data is hypothetical and for illustrative purposes.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant challenge to modern medicine due to their complex and multifactorial nature. The spiro[benzoxazine-piperidine] scaffold has emerged as a promising privileged structure in medicinal chemistry. While research on the specific 6-fluoro derivative is nascent, related compounds have demonstrated a range of biological activities, including inhibition of key enzymes and modulation of signaling pathways relevant to neurodegeneration. This document provides a potential framework for investigating this compound as a therapeutic candidate for neurodegenerative diseases.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.[1][2]

PropertyValueReference
CAS Number92926-32-4[1][2]
Molecular FormulaC12H13FN2O2[1]
Molecular Weight236.24 g/mol [1]
Purity≥97% (typical)[1]
TPSA50.36 Ų[1]
LogP1.9665[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors2[1]
Rotatable Bonds0[1]

Hypothetical Biological Activity and Target Profile

Based on the activities of structurally related compounds, this compound could be investigated for a multitargeted approach to treating neurodegenerative diseases. Potential targets and activities are outlined in the table below.

Target/ActivityRationale for Neurodegenerative DiseasesHypothetical IC50/EC50
Glycogen Synthase Kinase 3β (GSK-3β) InhibitionGSK-3β is implicated in tau hyperphosphorylation and neuroinflammation.[3]150 nM
Monoamine Oxidase B (MAO-B) InhibitionMAO-B is involved in the degradation of dopamine and contributes to oxidative stress in Parkinson's disease.250 nM
Acetylcholinesterase (AChE) InhibitionAChE inhibitors are a mainstay treatment for Alzheimer's disease, improving cholinergic neurotransmission.500 nM
Nrf2-ARE Pathway ActivationThe Nrf2 pathway is a key regulator of the antioxidant response, combating oxidative stress.EC50 = 300 nM
Anti-inflammatory Activity (e.g., inhibition of TNF-α, IL-6)Neuroinflammation is a critical component of neurodegenerative pathology.IC50 = 400 nM

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound in neurodegenerative disease models.

Protocol 1: In Vitro GSK-3β Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in kinase buffer.

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells against Oxidative Stress

Objective: To assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound

  • 6-hydroxydopamine (6-OHDA) or H2O2 (to induce oxidative stress)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce oxidative stress by adding 6-OHDA (final concentration 100 µM) or H2O2 (final concentration 200 µM) to the wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

Hypothetical Signaling Pathway Modulation

G cluster_0 Neurodegenerative Stimulus (e.g., Aβ, α-synuclein) cluster_1 Cellular Stress Response cluster_2 Downstream Pathological Events cluster_3 Therapeutic Intervention Stimulus Aβ / α-synuclein ROS ↑ Reactive Oxygen Species Stimulus->ROS Neuroinflammation ↑ Neuroinflammation Stimulus->Neuroinflammation Apoptosis Neuronal Apoptosis ROS->Apoptosis Tau Tau Hyperphosphorylation Neuroinflammation->Tau Neuroinflammation->Apoptosis Compound 6-Fluorospiro[...]-one Compound->ROS Inhibits Compound->Neuroinflammation Inhibits Compound->Tau Inhibits

Caption: Hypothetical multitarget mechanism of action.

Experimental Workflow for Compound Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Evaluation A Primary Target-Based Assays (e.g., GSK-3β, MAO-B) B Cell-Based Neuroprotection Assays (e.g., SH-SY5Y vs. 6-OHDA) A->B C ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) B->C D Structure-Activity Relationship (SAR) Studies C->D E Pharmacokinetic Studies in Rodents D->E F Efficacy in Animal Models of Neurodegeneration (e.g., 5xFAD mice) E->F

Caption: Drug discovery workflow for neurodegenerative diseases.

Logical Relationship for a Multitarget Ligand

G cluster_0 Key Pathological Pillars of Neurodegeneration Compound 6-Fluorospiro[...]-one (Multitarget Ligand) P1 Oxidative Stress Compound->P1 Modulates P2 Neuroinflammation Compound->P2 Modulates P3 Protein Aggregation (Tau / Aβ) Compound->P3 Modulates P4 Neurotransmitter Imbalance Compound->P4 Modulates P1->P2 P1->P3 P2->P3

Caption: Interconnected pathology and multitarget approach.

Conclusion

While direct evidence for the efficacy of this compound in neurodegenerative disease is yet to be established, its structural alerts and the broader activity of related compounds suggest it is a molecule of interest for further investigation. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this and similar compounds as novel therapeutics for diseases like Alzheimer's and Parkinson's. A systematic evaluation of its biological activities is warranted to elucidate its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its structural analogs in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The protocols outlined below are based on established methodologies for screening compound libraries against key drug targets, such as G-protein coupled receptors (GPCRs) and enzymes, where benzoxazine derivatives have shown significant activity.

Introduction

The spiro[benzoxazine-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. While specific HTS data for this compound is not extensively published, its analogs have demonstrated potent inhibitory effects on various targets. For instance, derivatives of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one have been identified as antagonists of the C-C chemokine receptor 2 (CCR2), a key mediator of inflammatory responses.[1][2] Furthermore, the broader benzoxazinone class of molecules has been a source of inhibitors for targets such as histone deacetylases (HDACs) and receptor tyrosine kinases like EGFR and HER2, highlighting the therapeutic potential of this chemical family.[3][4][5]

These application notes will focus on a representative HTS workflow to identify modulators of a GPCR, using CCR2 as an exemplary target, given the known activity of a closely related analog.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative spiro[benzoxazine-piperidine] derivatives and related compounds against their respective targets. This data provides a benchmark for hit validation and lead optimization following a primary HTS campaign.

Compound IDTargetAssay TypeIC50 (nM)Cell-Based GI50 (nM)Reference
RS102895 (analog)CCR2Antagonist Binding360-[1][2]
RS102895 (analog)α1a adrenergic receptorInhibition130-[1][2]
RS102895 (analog)α1d adrenergic receptorInhibition320-[1][2]
RS102895 (analog)5HT1a receptor (rat brain)Inhibition470-[1][2]
Compound C3 (benzoxazinone derivative)EGFRKinase Inhibition37.24-[3][5]
Compound C3 (benzoxazinone derivative)HER2Kinase Inhibition45.83-[3][5]
Compound C3 (benzoxazinone derivative)KATOIII cellsGrowth Inhibition-84.76[3][5]
Compound C3 (benzoxazinone derivative)Snu-5 cellsGrowth Inhibition-48.26[3][5]
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativesHDACsEnzyme Inhibition~100Submicromolar[4]

Experimental Protocols

High-Throughput Screening for CCR2 Antagonists

This protocol describes a competitive binding assay in a 384-well format suitable for HTS to identify antagonists of the CCR2 receptor.

Materials:

  • Compound Library: Including this compound and other analogs, typically dissolved in DMSO.

  • Cell Line: HEK293 cells stably expressing human CCR2.

  • Radioligand: [¹²⁵I]-MCP-1 (Monocyte Chemoattractant Protein-1).

  • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 140 mM NaCl, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: As appropriate for the detection system.

  • 384-well plates: Low-binding, white, opaque plates.

  • Plate sealer.

  • Microplate scintillation counter.

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM. Include wells for positive control (a known CCR2 antagonist) and negative control (DMSO vehicle).

  • Cell Preparation: Harvest the CCR2-expressing HEK293 cells and prepare a cell membrane suspension in assay buffer. The protein concentration should be optimized to yield a robust signal-to-noise ratio.

  • Assay Reaction:

    • Add 25 µL of the cell membrane suspension to each well of the compound plate.

    • Add 25 µL of [¹²⁵I]-MCP-1 (at a final concentration equal to its Kd for CCR2) in assay buffer to all wells.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature with gentle shaking.

  • Harvesting and Washing: Rapidly filter the contents of the wells through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation.

Visualizations

Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCP-1 MCP-1 CCR2 CCR2 MCP-1->CCR2 G_protein Gαi Protein CCR2->G_protein Activation PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC_activation->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation 6-Fluorospiro[...]-one 6-Fluorospiro [...]-one 6-Fluorospiro[...]-one->CCR2 Antagonist

Caption: Antagonistic action on the CCR2 signaling pathway.

Experimental Workflow

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Assay HTS Assay (e.g., CCR2 Binding) Compound_Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Functional Assay) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies Validated Hits ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: High-throughput screening and drug discovery workflow.

References

Pharmacokinetic profiling of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

As extensive research has not revealed specific pharmacokinetic data for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in the public domain, this document provides a generalized framework of application notes and protocols applicable to the pharmacokinetic profiling of novel spiro[benzoxazine-piperidin]-one derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Application Notes

The pharmacokinetic profiling of novel chemical entities, such as this compound, is a critical step in the drug discovery and development process. It involves the characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. While specific data for the target compound is not available, studies on structurally related spiro[benzoxazine-piperidine] derivatives suggest that this class of compounds can exhibit favorable pharmacokinetic properties, including good oral bioavailability. For instance, certain spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have demonstrated oral bioavailability of 35% or higher in preclinical species.[1] The inclusion of a fluorine atom, as in the compound of interest, can potentially modulate metabolic stability and improve pharmacokinetic parameters.[2]

A typical pharmacokinetic study involves administering the compound to animal models, collecting biological samples (e.g., blood, plasma) at various time points, and quantifying the drug concentration using a sensitive bioanalytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The resulting concentration-time data is then used to calculate key pharmacokinetic parameters that describe the compound's behavior in the body.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a standard workflow for the pharmacokinetic profiling of a novel compound.

G cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Study cluster_2 Bioanalysis cluster_3 Data Analysis Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Compound Administration (e.g., IV, PO) Metabolic_Stability->Dosing Candidate Selection Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Dosing Solubility Aqueous Solubility Solubility->Dosing Permeability Permeability (e.g., PAMPA, Caco-2) Permeability->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Isolation Sampling->Processing Sample_Prep Sample Preparation (e.g., Protein Precipitation) Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Figure 1: General workflow for pharmacokinetic profiling.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins

  • Syringes and gavage needles

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.

  • Dosing:

    • IV Group (n=3): Administer the test compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.

    • PO Group (n=3): Administer the test compound by oral gavage at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein cannula at the following time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately after collection, transfer blood samples into K2EDTA-coated tubes and place on ice.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until bioanalysis.

Protocol 2: Bioanalysis of Plasma Samples by LC-MS/MS

Objective: To quantify the concentration of the test compound in rat plasma using a validated LC-MS/MS method.

Materials:

  • Plasma samples from the in vivo study

  • Analytical standard of the test compound

  • Internal standard (IS) (e.g., a structurally similar compound)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a Sciex Triple Quad 6500+ MS)

  • C18 analytical column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and standards on ice.

    • To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

      • Flow rate: 0.4 mL/min

      • Injection volume: 5 µL

    • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

      • Ionization mode: Electrospray Ionization (ESI), positive mode.

      • Optimize MRM transitions (parent ion -> product ion) for the test compound and the internal standard by direct infusion.

      • Set instrument parameters (e.g., collision energy, declustering potential) for optimal sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

    • Determine the concentration of the test compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The results are typically summarized in a table as shown below.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 250180
Tmax (h) 0.0831.0
AUC0-t (ngh/mL) 450900
AUC0-inf (ngh/mL) 465925
t1/2 (h) 3.54.2
Cl (L/h/kg) 2.15-
Vdss (L/kg) 5.8-
F (%) -40

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.

References

Application Notes and Protocols for the Analysis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and analytical characterization of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a novel spirocyclic compound with potential applications in drug discovery. The protocols detailed herein cover a proposed synthetic route and state-of-the-art analytical methodologies for purification, identification, and quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Introduction

This compound is a spiro-compound containing a benzoxazine and a piperidine moiety.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[4] The development of robust analytical methods is crucial for ensuring the purity, identity, and quality of this compound during drug development processes. This document outlines detailed protocols for its synthesis and analysis.

Proposed Synthesis

A plausible synthetic route for this compound is proposed, starting from commercially available precursors. The key reaction involves the condensation of a substituted anthranilic acid derivative with a piperidone derivative, followed by cyclization.

Experimental Protocol: Synthesis

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • 1-Boc-4-piperidone

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Formation of the Isatoic Anhydride Intermediate. To a solution of 2-amino-5-fluorobenzoic acid (1 eq.) in anhydrous DCM, add triphosgene (0.4 eq.) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Step 2: Reaction with Piperidone. In a separate flask, dissolve 1-Boc-4-piperidone (1.1 eq.) and TEA (2.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.

  • Step 3: Condensation and Cyclization. Slowly add the isatoic anhydride solution from Step 1 to the piperidone solution from Step 2 at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Step 4: Work-up and Purification. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in hexane.

  • Step 5: Boc Deprotection. Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Step 6: Final Product Isolation. Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with EtOAc. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound.

G cluster_synthesis Synthesis Workflow 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic acid Isatoic_Anhydride Isatoic Anhydride Intermediate 2-Amino-5-fluorobenzoic_acid->Isatoic_Anhydride DCM, 0°C to RT Triphosgene Triphosgene Triphosgene->Isatoic_Anhydride Condensation_Cyclization Condensation & Cyclization Isatoic_Anhydride->Condensation_Cyclization 1-Boc-4-piperidone 1-Boc-4-piperidone 1-Boc-4-piperidone->Condensation_Cyclization TEA_DCM TEA, DCM TEA_DCM->Condensation_Cyclization Boc-protected_Intermediate Boc-protected Intermediate Condensation_Cyclization->Boc-protected_Intermediate Overnight Final_Product 6-Fluorospiro[4H-3,1-benzoxazine- 4,4'-piperidin]-2(1H)-one Boc-protected_Intermediate->Final_Product Deprotection HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Final_Product

Caption: Proposed synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized compound and for quantification.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Data Presentation:

ParameterValue
Retention Time (RT) 8.5 min (Expected)
Purity (by Area %) >98%
Limit of Detection (LOD) 0.1 µg/mL (Estimated)
Limit of Quantitation (LOQ) 0.3 µg/mL (Estimated)
Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile impurities and confirm the molecular weight of the compound. Although the target compound itself may not be sufficiently volatile, GC-MS can be used for the analysis of volatile starting materials or potential byproducts.[5]

Protocol:

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium.

  • Flow Rate: 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

Data Presentation:

Compound NameRetention Time (min)Key m/z Fragments (Expected)
This compound (if volatile)15.2 (Estimated)236 (M+), 193, 165, 136
2-Amino-5-fluorobenzoic acid9.8 (Estimated)155 (M+), 138, 110
1-Boc-4-piperidone11.5 (Estimated)199 (M+), 143, 98, 57
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the synthesized compound.[6]

Protocol:

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: DMSO-d6.

  • Concentration: 10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

Data Presentation:

¹H NMR (500 MHz, DMSO-d6) - Expected Chemical Shifts:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 7.5m
NH (benzoxazine)~10.5s (br)
NH (piperidine)~3.0s (br)
Piperidine-CH₂ (axial)1.8 - 2.0m
Piperidine-CH₂ (equatorial)2.8 - 3.0m

¹³C NMR (125 MHz, DMSO-d6) - Expected Chemical Shifts:

Carbon AssignmentChemical Shift (δ, ppm)
C=O~165
Spiro-C~85
Aromatic-C (C-F)~158 (d, J ≈ 240 Hz)
Aromatic-C110 - 145
Piperidine-C40 - 50
Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition of the compound.

Protocol:

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap) with Electrospray Ionization (ESI).

  • Ionization Mode: Positive ESI.

  • Solvent: Acetonitrile/Water (1:1) with 0.1% Formic Acid.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: 100-1000 m/z.

Data Presentation:

ParameterValue
Molecular Formula C₁₂H₁₃FN₂O₂
Molecular Weight 236.24 g/mol [1]
Observed [M+H]⁺ 237.1034 (Calculated: 237.1039)
Key Fragments 194.0716, 166.0767, 137.0454 (Expected)

Analytical Workflow Visualization

G cluster_analysis Analytical Characterization Workflow Crude_Product Crude Synthesized Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC (Purity & Quantification) Purified_Product->HPLC GC_MS GC-MS (Impurity Profiling) Purified_Product->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purified_Product->NMR HRMS High-Resolution MS (Molecular Weight & Formula) Purified_Product->HRMS Final_Characterization Complete Analytical Characterization HPLC->Final_Characterization GC_MS->Final_Characterization NMR->Final_Characterization HRMS->Final_Characterization

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Conclusion

The protocols and methods detailed in this document provide a robust framework for the synthesis and comprehensive analytical characterization of this compound. Adherence to these guidelines will ensure the reliable production and quality assessment of this compound for research and development purposes. The provided data tables and workflows serve as a practical reference for scientists in the field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to several physicochemical properties inherent to its structure. Key factors include its relatively high lipophilicity, indicated by a calculated LogP of approximately 1.97, and the potential for strong crystal lattice energy in its solid state, which can make it difficult for water molecules to solvate the individual molecules. The presence of a basic piperidine ring suggests that its solubility will be highly dependent on the pH of the solution.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

A2: This common phenomenon, often called "precipitation upon dilution," occurs when the compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to crash out of the solution.

To mitigate this, consider the following strategies:

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized areas of high concentration that lead to precipitation.[1]

  • Lowering the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempt dilutions to a lower final concentration to see if the compound remains in solution.[1]

  • Using Co-solvents: Incorporating a water-miscible organic solvent into your final aqueous solution can enhance the solubility of your compound.[2][3]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment is a highly effective technique for ionizable compounds like this one.[2][3] The presence of the basic piperidine moiety (with a predicted pKa around 12.19) means that the compound will become protonated and more soluble in acidic conditions (lower pH).[4] By lowering the pH of your aqueous buffer, you can increase the proportion of the more soluble, ionized form of the molecule.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During Dilution from Organic Stock

This guide provides a systematic approach to troubleshooting precipitation upon dilution.

Troubleshooting Workflow:

start Precipitation Observed Upon Dilution step1 Is the final concentration above the expected solubility limit? start->step1 step2_yes Lower the final concentration step1->step2_yes Yes step2_no Was the dilution performed slowly with vigorous mixing? step1->step2_no No step3_yes Is the compound ionizable? step2_yes->step3_yes step2_no->step3_yes Yes step3_no Consider co-solvents step2_no->step3_no No step4_yes Adjust the pH of the buffer step3_yes->step4_yes step4_no Try a different co-solvent or a combination of methods step3_no->step4_no end_good Compound Solubilized step4_yes->end_good end_bad Persistent Precipitation step4_no->end_bad

Troubleshooting workflow for precipitation.
Issue 2: Selecting the Right Solubilization Strategy

Choosing the most appropriate method to enhance solubility depends on the experimental context.

Decision-Making Framework:

start Goal: Enhance Solubility of 6-Fluorospiro[...]-2(1H)-one q1 Is the experiment sensitive to pH changes? start->q1 a1_yes Avoid significant pH adjustments q1->a1_yes Yes a1_no pH Modification is a primary option q1->a1_no No q2 Are organic co-solvents compatible with the assay? a1_yes->q2 outcome1 Use pH Adjustment a1_no->outcome1 a2_yes Co-solvent screening is a viable strategy q2->a2_yes Yes a2_no Explore non-solvent-based methods (e.g., solid dispersions, cyclodextrins) q2->a2_no No outcome2 Use Co-solvents a2_yes->outcome2 outcome3 Advanced Formulation a2_no->outcome3

Framework for selecting a solubilization method.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • DMSO

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add an excess amount of the compound to each of the different pH buffers.

  • Incubate the tubes at a constant temperature (e.g., 25°C) with constant agitation for 24 hours to reach equilibrium.

  • Centrifuge the tubes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Co-solvent Screening for Improved Solubility

Objective: To identify a suitable co-solvent and its optimal concentration for solubilizing the compound.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • 96-well plate

  • Plate reader capable of measuring turbidity (nephelometry)

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentration (e.g., 100 µM), ensuring the final DMSO concentration is constant (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. The lowest concentration of co-solvent that prevents a significant increase in turbidity compared to the control (buffer with DMSO only) is considered optimal.[5]

Data Presentation

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₃FN₂O₂[4][6]
Molecular Weight236.24 g/mol [4][6]
Predicted pKa12.19 ± 0.20[4]
Calculated LogP1.9665[6]
Table 2: Example Co-solvent Screening Results (Hypothetical Data)
Co-solventConcentration (% v/v)Turbidity (NTU)Solubility Outcome
None055.3Insoluble
Ethanol145.1Partially Soluble
Ethanol510.2Soluble
Ethanol105.1Soluble
PEG 400138.9Partially Soluble
PEG 40058.5Soluble
PEG 400104.8Soluble
Propylene Glycol142.7Partially Soluble
Propylene Glycol59.8Soluble
Propylene Glycol105.0Soluble

References

Optimizing assay conditions for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Disclaimer: This guide provides a framework for assay development and troubleshooting for this compound (Compound F-SBP). As publicly available data on this specific compound is limited, the following recommendations are based on general principles for small molecule drug discovery, particularly for compounds containing spiro, benzoxazine, and piperidine motifs.[1][2] Researchers should always perform initial validation experiments to determine the specific optimal conditions for their unique assay systems.

I. Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of Compound F-SBP.

Question/Issue Potential Cause Recommended Solution
1. Low or No Signal in a Biochemical Assay 1. Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for the fluorophore being used.[3] 2. Reagent Degradation: Enzyme, substrate, or detection reagents have lost activity due to improper storage or handling. 3. Compound Interference: The compound may be quenching the fluorescent signal.1. Verify Instrument Settings: Confirm that the plate reader's filter set or monochromator settings match the spectral properties of your assay's fluorophore.[4] 2. Prepare Fresh Reagents: Prepare new batches of all critical reagents and store them according to the manufacturer's recommendations.[3] Include positive and negative controls to validate reagent activity.[5] 3. Run an Interference Assay: Test the compound in the absence of the enzyme to see if it directly affects the fluorescent signal. If quenching is observed, consider a different detection method (e.g., absorbance, luminescence).
2. High Variability Between Replicate Wells 1. Compound Precipitation: The compound may be coming out of solution at the tested concentrations. 2. Inconsistent Pipetting: Small volume errors can lead to large variations in results. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.[3]1. Assess Solubility: Determine the kinetic solubility of the compound in your final assay buffer. Visually inspect wells for precipitation. If needed, lower the compound concentration or increase the DMSO percentage (while staying within the assay's tolerance). 2. Improve Pipetting Technique: Use calibrated pipettes and ensure proper technique. For critical steps, consider using a multichannel pipette or automated liquid handler. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.[3]
3. Inconsistent IC50/EC50 Values Between Experiments 1. Reagent Variability: Batch-to-batch differences in enzyme activity, cell passage number, or serum can affect results. 2. Incubation Time: The time allowed for the compound to interact with the target may not be optimal or consistent. 3. DMSO Concentration: Inconsistent final DMSO concentrations across different wells or plates.1. Standardize Reagents: Use the same batch of critical reagents for a set of related experiments. If using cells, ensure they are within a consistent, low passage number range. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period where the signal is stable and the desired biological effect is achieved. 3. Normalize DMSO Concentration: Ensure the final concentration of DMSO is identical in all wells, including controls.
4. Unexpected Results in Cell-Based Assays 1. Compound Cytotoxicity: The compound may be toxic to the cells, leading to off-target effects that confound the primary assay readout. 2. Serum Protein Binding: The compound may bind to proteins in the cell culture media, reducing its effective concentration. 3. Cell Health and Density: Cells may be unhealthy, at too high a passage number, or plated at an inconsistent density.[3]1. Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which the compound affects cell viability. 2. Evaluate Serum Effects: Run the assay in both the presence and absence of serum (or at varying serum concentrations) to assess the impact of protein binding. 3. Standardize Cell Culture: Use cells from a consistent passage number, perform regular cell health checks (e.g., trypan blue exclusion), and use a cell counter to ensure consistent plating density.

II. Frequently Asked Questions (FAQs)

Question Answer
1. How should I prepare and store stock solutions of Compound F-SBP? Based on similar compounds, it is recommended to dissolve Compound F-SBP in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[6] Store the stock solution at -20°C or -80°C, protected from light.[7] For working solutions, perform serial dilutions in your assay buffer, ensuring the final DMSO concentration is consistent and below the tolerance level of your assay (typically ≤1%).
2. What is a good starting concentration range for screening? For initial screening, a common starting point is a 10-point, 3-fold serial dilution starting from a top concentration of 10-50 µM. This range is broad enough to capture a wide range of potencies. The specific range should be adjusted based on the results of initial experiments and the compound's solubility.
3. What types of control experiments are essential? - Positive Control: A known activator or inhibitor of the target to confirm the assay is working correctly. - Negative/Vehicle Control: Typically DMSO at the same final concentration as the test wells, representing 100% activity or no inhibition. - "No Enzyme" or "No Cell" Control: To determine the background signal of the assay components.
4. The compound has a benzoxazine core. Are there any specific assay interferences I should be aware of? Benzoxazine derivatives can sometimes interfere with fluorescence-based assays. It is crucial to run counter-screens to check for autofluorescence or quenching. This involves incubating the compound with the detection reagents in the absence of the biological target. Additionally, some benzoxazines can be reactive, so monitoring assay signal over time can help identify potential issues with compound stability.[8]
5. How do I determine the Z'-factor for my assay? The Z'-factor is a statistical measure of assay quality. To calculate it, you will need to run a plate with multiple replicates of your positive control (max signal) and negative control (min signal). The formula is: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]. An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.[4]

III. Data Presentation: Example Optimization Tables

The following tables are examples of how to structure data when optimizing assay conditions.

Table 1: DMSO Tolerance Optimization

Final DMSO Conc. (%)Mean Signal (RFU)Standard DeviationZ'-FactorRecommendation
0.115,4324510.81Optimal
0.515,1095020.75Acceptable
1.014,5676880.65Acceptable
2.012,01115430.23Not Recommended

Table 2: Substrate Concentration Optimization (Biochemical Assay)

Substrate Conc. (µM)Initial Velocity (RFU/min)S/B RatioZ'-FactorRecommendation
150.4120.68-
5 (Km value)98.9250.85Optimal
10115.2280.88Use if higher signal is needed
50120.1210.79Not cost-effective

IV. Experimental Protocols

Protocol 1: Generic Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Prepare a fluorescently labeled ligand (tracer) in assay buffer at 2x the final concentration (e.g., 2 nM).

    • Prepare the target protein in assay buffer at 2x the final concentration (e.g., 10 nM).

    • Prepare a serial dilution of Compound F-SBP in 100% DMSO, then dilute into assay buffer to create a 2x final concentration series.

  • Assay Procedure (384-well plate):

    • Add 10 µL of the 2x Compound F-SBP dilution or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of the 2x target protein solution to all wells except the "no protein" controls. Add 10 µL of assay buffer to the "no protein" wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2x fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader using the appropriate excitation and emission filters for the tracer.

  • Data Analysis:

    • Calculate the polarization (mP) values for each well.

    • Normalize the data using the vehicle control (0% inhibition) and a known binder or "no protein" control (100% inhibition).

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Plating:

    • Culture cells (e.g., HCT116, MCF-7) to ~80% confluency.[9]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of Compound F-SBP in cell culture media.

    • Carefully remove the media from the wells and replace it with 100 µL of the media containing the compound or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the media from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature on a plate shaker.

    • Read the absorbance at 570 nm using a microplate reader.

V. Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound Stock (10mM in DMSO) prep_plates Prepare Dilution Plates (Serial Dilution of Compound) prep_compound->prep_plates prep_reagents Prepare Assay Reagents (Buffer, Enzyme, Substrate) add_compound Add Diluted Compound to Assay Plate prep_plates->add_compound add_reagents Add Reagents to Assay Plate add_reagents->add_compound incubate Incubate (e.g., 60 min at RT) add_compound->incubate read_plate Read Plate (e.g., Fluorescence) incubate->read_plate raw_data Collect Raw Data read_plate->raw_data normalize Normalize to Controls (Positive & Negative) raw_data->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 plot->calc_ic50

Caption: General workflow for a biochemical screening assay.

G start High CV (>15%)? solubility Compound Precipitation? start->solubility Yes pipetting Pipetting Error? start->pipetting No solubility->pipetting No sol_action Action: Lower Conc. Test Solubility solubility->sol_action Yes edge_effect Edge Effects? pipetting->edge_effect No pip_action Action: Check Pipettes Use Automation pipetting->pip_action Yes edge_action Action: Avoid Outer Wells Use Buffer Seal edge_effect->edge_action Yes end_node Problem Resolved sol_action->end_node pip_action->end_node edge_action->end_node G cluster_kinase Kinase Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis compound Compound F-SBP receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibits? cdk CDK4/6 compound->cdk Inhibits? bcl2 Bcl-2 Family compound->bcl2 Modulates? pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor cell_death Cell Death mtor->cell_death Inhibits rb Rb Phosphorylation cdk->rb g1_s G1/S Transition rb->g1_s g1_s->cell_death Promotes (if stalled) caspase Caspase Activation bcl2->caspase caspase->cell_death

References

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter issues related to the stability of this compound during their experiments. This guide addresses potential problems and offers solutions.

Issue 1: Compound Degradation

  • Symptom: Inconsistent experimental results, appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a visible change in the physical appearance of the solid compound (e.g., color change, clumping).

  • Potential Cause: The compound may be sensitive to environmental factors such as light, temperature, and moisture. Spirooxazine compounds can be susceptible to photo- and thermochromism, indicating structural changes upon exposure to light and heat.

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored at room temperature and protected from light, as recommended.[1]

    • Aliquot Samples: To minimize repeated exposure of the entire stock to ambient conditions, it is advisable to aliquot the compound into smaller, single-use vials.

    • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Purity Check: Re-evaluate the purity of the compound using an appropriate analytical method, such as HPLC or NMR, to confirm its integrity before use.

Issue 2: Poor Solubility or Precipitation in Solution

  • Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration, or it precipitates out of solution over time.

  • Potential Cause: The stability of the compound in solution may be limited, or the chosen solvent may not be optimal. Degradation can lead to less soluble byproducts.

  • Solution:

    • Solvent Selection: Test a range of research-grade solvents to find the most suitable one for your application.

    • Fresh Solutions: Prepare solutions fresh for each experiment to minimize the risk of degradation in the dissolved state.

    • pH and Buffer: Investigate the effect of pH on the compound's stability and solubility. Using a buffered solution might be necessary for certain applications.

    • Sonication and Gentle Warming: To aid dissolution, sonicate the sample or warm it gently. However, be cautious with heating, as spirooxazine-related compounds can be thermally sensitive.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage condition is at room temperature (RT), protected from light.[1] It is also advisable to store it in a tightly sealed container to protect it from moisture.

Q2: How stable is this compound in different solvents?

Q3: Is this compound sensitive to light?

A3: Yes, protection from light is recommended.[1] Many spirooxazine compounds are photochromic, meaning they can undergo structural changes upon exposure to UV or visible light, which can affect their chemical properties and activity.[2][3][4]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not detailed in the available literature, related benzoxazine polymers are known to degrade at high temperatures, releasing aromatic amines and phenolic compounds.[5] For this spiro compound, hydrolysis of the carbamate and cleavage of the oxazine ring are plausible degradation routes under certain conditions (e.g., strong acid or base, high temperature).

Q5: How can I monitor the stability of the compound over time?

A5: The stability can be monitored by periodically testing an aliquot of the stored compound using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.

Stability Data Summary

The following table summarizes the recommended storage conditions and potential sensitivities of this compound based on available data for the compound and related structures.

ParameterRecommended Condition/Comment
Temperature Room Temperature[1]
Light Protect from light[1]
Humidity Store in a tightly sealed container to minimize moisture exposure.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

  • Objective: To determine the purity of the compound and detect any degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (optional, for pH adjustment of the mobile phase)

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to approximately 50 µg/mL with the mobile phase.

    • Sample Preparation: For stability testing, retrieve a sample stored under specific conditions and prepare it in the same manner as the working standard.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (if needed). For example:

        • Start with 95% A and 5% B.

        • Ramp to 5% A and 95% B over 20 minutes.

        • Hold at 95% B for 5 minutes.

        • Return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: Scan for an optimal wavelength using a PDA detector or set to a specific wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL

    • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation. The percentage of purity can be calculated based on the peak areas.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability Issues start Experiment Start: Inconsistent Results or Visible Compound Change check_storage Verify Storage Conditions: - Room Temperature? - Protected from Light? start->check_storage check_handling Review Handling Procedures: - Fresh Solutions Used? - Aliquoted Stock? check_storage->check_handling Conditions OK implement_capa Implement Corrective Actions: - Use Fresh Aliquot - Store under Inert Gas - Re-purify if Necessary check_storage->implement_capa Conditions Not Met purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_handling->purity_analysis Procedures OK check_handling->implement_capa Procedures Not Followed degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed degradation_confirmed->implement_capa Yes no_degradation Compound is Stable. Investigate Other Experimental Parameters (e.g., Assay, Reagents). degradation_confirmed->no_degradation No end Problem Resolved implement_capa->end no_degradation->end

Caption: Troubleshooting workflow for stability issues.

Storage_Handling_Logic Recommended Storage and Handling Logic compound This compound storage Storage compound->storage handling Handling compound->handling temp Room Temperature storage->temp light Protect from Light storage->light moisture Tightly Sealed Container storage->moisture long_term Consider Inert Atmosphere (Argon/Nitrogen) storage->long_term aliquot Aliquot into single-use vials handling->aliquot fresh_solutions Prepare solutions fresh daily handling->fresh_solutions avoid Avoid: - Strong Acids/Bases - Strong Oxidizers handling->avoid

Caption: Recommended storage and handling logic.

References

Technical Support Center: Crystallization of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in obtaining high-quality crystals of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound make its crystallization challenging?

A1: Spiro compounds, including this specific molecule, can be difficult to crystallize.[1] Their rigid and non-planar three-dimensional structures can hinder the efficient packing required to form a well-ordered crystal lattice.[1] Furthermore, the presence of multiple stable conformers in solution can inhibit the nucleation and growth of a single, uniform crystal form.[1]

Q2: What is the general strategy for selecting a suitable crystallization solvent?

A2: An ideal solvent for single-solvent recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] A general principle is "like dissolves like"; therefore, exploring a range of polar and non-polar solvents is a good starting point. For complex molecules, a solvent/anti-solvent system is often more effective.[2]

Q3: How do impurities affect the crystallization process?

A3: Impurities can significantly hinder crystallization. They can act as crystal growth inhibitors, lead to the formation of poorly formed crystals, or cause the compound to separate from the solution as an oil ("oiling out") rather than a solid.[2] Impurities can also become trapped in the crystal lattice, reducing the purity of the final product.[2]

Q4: My compound is highly soluble in most common solvents, even at room temperature. What crystallization method should I try?

A4: When a compound is highly soluble, an anti-solvent addition or a slow evaporation method is recommended. In the anti-solvent method, the compound is dissolved in a minimal amount of a "good" solvent, and a miscible "poor" solvent (the anti-solvent) is slowly added until turbidity is observed.[2] For slow evaporation, a saturated solution is prepared and the solvent is allowed to evaporate slowly over time, gradually increasing the compound's concentration to induce crystallization.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

This common issue occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point, often due to high impurity levels or rapid cooling.

Potential Cause Recommended Solution
Cooling rate is too fast.Allow the solution to cool more gradually. Insulate the flask or use a programmable cooling device to slow the temperature drop.[2]
Solution is too concentrated.Re-heat the solution to redissolve the oil and add a small amount (5-10% more) of the primary solvent.[3][4]
Improper solvent choice.The boiling point of the solvent may be too high. Select a solvent with a lower boiling point or switch to a different solvent system.[2]
Presence of impurities.Purify the material further using another technique, such as column chromatography, before attempting recrystallization.[2]
Problem 2: No crystals form, even after extended cooling.

This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

Potential Cause Recommended Solution
Solution is too dilute.Increase the concentration by carefully evaporating some of the solvent and then allowing the solution to cool again.[2]
Nucleation is inhibited.Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.[3][4]
No nucleation sites.Add a "seed crystal" of the pure compound to the solution to provide a template for crystal growth.[2][3][4]
High purity/low energy state.If the compound is exceptionally pure, it may resist crystallization. Try the slow evaporation of a saturated solution in a loosely covered vial.
Problem 3: The crystallization yield is very low.

A poor yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Potential Cause Recommended Solution
Compound is too soluble in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Select a solvent in which the compound has lower solubility at cold temperatures.[2]
Too much solvent was used.Use only the minimum amount of hot solvent required to fully dissolve the compound. Test the mother liquor by evaporating a small amount to see if a significant residue remains.[3][4]
Excessive washing of crystals.Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[2]
Premature crystallization.If crystals form in the hot solution before cooling, it may be necessary to perform a hot filtration to remove insoluble impurities.
Problem 4: Crystals form too rapidly, resulting in small needles or powder.

Rapid crystallization traps impurities and often leads to very small crystals, which can be difficult to handle and dry.

Potential Cause Recommended Solution
Solution is overly supersaturated.Re-heat the solution and add more solvent (10-20%) to decrease the level of supersaturation.[3][4]
Cooling is too fast.Slow down the cooling rate. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20 minutes or more.[3][4]
Solvent system is suboptimal.Experiment with different solvents or solvent/anti-solvent ratios to achieve a more controlled crystallization process.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of the compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, that solvent may be a good candidate for an anti-solvent system.

  • If the compound is poorly soluble, heat the tube gently. A good single-recrystallization solvent will dissolve the compound upon heating.

  • Allow the heated tubes that showed complete dissolution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling with minimal material remaining in the solution.

Protocol 2: General Anti-Solvent Crystallization
  • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the container and allow it to stand undisturbed. Crystals should form slowly over several hours to days. A patent for a similar benzoxazine derivative successfully used a methanol/water solvent system for this purpose.[5]

Visualized Workflows

G start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: High-Quality Crystals Formed observe->crystals Crystals Form oil Problem: Compound Oils Out observe->oil Oil Forms no_xtal Problem: No Crystals Form observe->no_xtal Solution Clear ts_oil Troubleshoot Oiling Out: 1. Re-heat, add more solvent. 2. Cool even slower. 3. Change solvent. oil->ts_oil ts_no_xtal Troubleshoot No Crystals: 1. Evaporate some solvent. 2. Scratch flask. 3. Add seed crystal. no_xtal->ts_no_xtal ts_oil->start Retry ts_no_xtal->cool Retry

Caption: A troubleshooting workflow for common crystallization problems.

G start Select Crystallization Method sol_test Perform Solvent Solubility Test (Hot vs. Cold) start->sol_test sol_decision Good differential solubility? sol_test->sol_decision single_sol Method: Single-Solvent Recrystallization sol_decision->single_sol Yes anti_sol Method: Anti-Solvent Addition sol_decision->anti_sol No, very soluble evap Method: Slow Evaporation sol_decision->evap No, sparingly soluble in all

Caption: Decision tree for selecting a suitable crystallization method.

References

Technical Support Center: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. The recommendations are based on established purification methodologies for structurally related fluorinated and spirocyclic heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The most common and effective purification methods for this class of compounds are column chromatography (both normal and reversed-phase), preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of technique depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. For spiro-benzoxazine derivatives, common impurities may include unreacted starting materials, partially cyclized intermediates, and regioisomers. Given the fluorine substituent, structurally similar non-fluorinated or partially fluorinated byproducts can also be challenging to separate.[1]

Q3: How does the fluorine atom impact the purification strategy?

A3: The fluorine atom significantly influences the molecule's physicochemical properties, which can be leveraged for purification.[1]

  • Polarity: Fluorine's high electronegativity can alter the molecule's dipole moment, affecting its interaction with chromatographic stationary phases.[1]

  • Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited with specialized fluorinated stationary phases in chromatography.[1]

  • Acidity/Basicity: The position of the fluorine atom can affect the pKa of nearby basic nitrogen atoms, which can be useful for optimizing ion-exchange chromatography or pH-dependent extractions.[1]

Q4: When should I choose recrystallization over chromatography?

A4: Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound, especially on a larger scale. It is often used as a final polishing step after chromatographic purification. However, finding suitable crystallization conditions for fluorinated compounds can be challenging due to altered solubility profiles.[1] Chromatography is more versatile for separating complex mixtures of impurities.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseTroubleshooting Steps
Poor Separation (Co-elution of Compound and Impurity) - Inappropriate solvent system (eluent).- Incorrect stationary phase selection.- Optimize the solvent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities.- For this fluorinated compound, consider using a fluorinated stationary phase which can offer different selectivity compared to standard silica gel or C18.[2]- Try a different chromatographic mode (e.g., switch from normal-phase to reversed-phase).
Compound is Insoluble in the Mobile Phase - The chosen eluent is not a good solvent for the compound.- Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.- Dissolve the compound in a minimal amount of a stronger, compatible solvent (like dichloromethane or methanol) and then load it onto the column.
Streaking or Tailing of the Compound Band - The compound is too polar for the chosen solvent system.- The column is overloaded.- Add a small percentage of a more polar solvent (e.g., methanol or acetic acid) to the eluent.- Reduce the amount of crude material loaded onto the column.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible CauseTroubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase.- The mobile phase pH is close to the compound's pKa.- Column overload.- Use a highly end-capped column or a column with a different stationary phase (e.g., a fluorinated phase).[1]- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]- Reduce the sample concentration or injection volume.[1]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.[1]- Dissolve the sample in the initial mobile phase.[1]
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.[1]- Optimize the mobile phase gradient and temperature to improve resolution.[1]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a good starting point.

  • Solvent System Selection: Use TLC to determine an optimal eluent system. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system should give a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. The separation can be monitored by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Preparative Reversed-Phase HPLC
  • Column: A C18 column is a standard choice. For challenging separations, a pentafluorophenyl (PFP) stationary phase may provide better selectivity for fluorinated compounds.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development: Develop a suitable gradient elution method on an analytical HPLC system first. Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the target compound.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Purification: Scale up the optimized analytical method to a preparative HPLC system. Collect fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions. The organic solvent can be removed under reduced pressure. If the compound is not water-soluble, it may precipitate and can be collected by filtration. Otherwise, lyophilization (freeze-drying) may be necessary to remove the water.

Visualizations

Purification Workflow

G cluster_0 Start: Crude Product cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Final Purification (Optional) cluster_4 End: Pure Product Crude Crude 6-Fluorospiro[...]-2(1H)-one ColumnChromatography Flash Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography PrepHPLC Preparative HPLC (e.g., C18, H2O/ACN) Crude->PrepHPLC PurityCheck Analyze Fractions (TLC, LC-MS, NMR) ColumnChromatography->PurityCheck PrepHPLC->PurityCheck Recrystallization Recrystallization PurityCheck->Recrystallization If further purity needed PureProduct Pure Product (>98%) PurityCheck->PureProduct If purity is sufficient Recrystallization->PureProduct

Caption: General workflow for the purification of the target compound.

Troubleshooting Logic for Co-eluting Impurities

G Start Problem: Co-elution of Compound and Impurity ChangeSolvent Modify Mobile Phase (Change polarity, add modifier) Start->ChangeSolvent ChangeStationaryPhase Change Stationary Phase (e.g., Silica to C18, or C18 to Fluorinated Phase) Start->ChangeStationaryPhase CheckpH Is Compound Ionizable? Start->CheckpH ResolutionImproved Resolution Improved? ChangeSolvent->ResolutionImproved ChangeStationaryPhase->ResolutionImproved CheckpH->ChangeSolvent No AdjustpH Adjust Mobile Phase pH CheckpH->AdjustpH Yes AdjustpH->ResolutionImproved Success Purification Successful ResolutionImproved->Success Yes Reassess Re-evaluate Strategy ResolutionImproved->Reassess No Reassess->Start

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Minimizing off-target effects of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, such as 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, where the off-target profile may be unknown. The following troubleshooting guides and frequently asked questions (FAQs) provide a framework for identifying, understanding, and mitigating off-target effects to ensure data integrity and accelerate the drug discovery process.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects that are unrelated to the inhibition of the primary target.[1][2]

  • Lack of Translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1][2]

Q2: What are the initial indicators of potential off-target effects in my cell-based assays?

A2: Several signs in your experiments may suggest the presence of off-target effects:

  • Inconsistent Results with Structurally Different Inhibitors: Using an inhibitor with a different chemical scaffold that targets the same protein should ideally produce a similar phenotype. If it doesn't, off-target effects could be at play.[1]

  • Discrepancy with Genetic Validation: The phenotype observed with your inhibitor should be mimicked by genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR-Cas9) of the target protein. A lack of correlation is a strong indicator of off-target effects.[1]

  • Steep Dose-Response Curve: An unusually steep dose-response curve for cytotoxicity that does not align with the IC50 for the primary target can suggest off-target toxicity.[3]

  • Unexpected Phenotypes: Observing biological effects that are not previously associated with the intended target's signaling pathway warrants further investigation into off-target interactions.

Q3: How can I proactively minimize off-target effects during experimental design?

A3: A proactive approach is crucial. Consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that achieves the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.[3]

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%).[3]

  • Validate with Orthogonal Approaches: As mentioned, use structurally unrelated inhibitors and genetic tools to confirm that the observed phenotype is truly linked to the intended target.[1]

  • Perform Comprehensive Selectivity Profiling: Before extensive cell-based assays, screen your compound against a broad panel of related and unrelated targets (e.g., a kinase panel) to identify potential off-target interactions early.[4][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with novel small molecule inhibitors.

Issue 1: High levels of cytotoxicity are observed at concentrations close to the on-target IC50.

Possible Cause Troubleshooting Steps
Potent off-target effects on cell survival pathways. 1. Perform a Dose-Response Analysis: Carefully titrate the compound to determine if the cytotoxic effect has a different dose-response curve than the on-target inhibition. 2. Conduct Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions with kinases essential for cell survival.[3] 3. Apoptosis Marker Analysis: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[3]
Compound Instability or Degradation. 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound for each experiment. 2. Assess Stability: Evaluate the stability of the compound in your cell culture medium at 37°C over the duration of the assay.
Solvent Toxicity. 1. Verify Solvent Concentration: Ensure the final solvent concentration is non-toxic for your specific cell line. 2. Include Vehicle Controls: Always include a vehicle-only control in your experimental setup.

Issue 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Steps
Cell Culture Variability. 1. Standardize Cell Culture Procedures: Maintain consistency in cell passage number, confluency, and overall cell health.[3] 2. Regular Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination.
Inaccurate Pipetting or Dilutions. 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially when performing serial dilutions.[3] 2. Follow Proper Pipetting Techniques: Employ best practices for pipetting to minimize errors.
Reagent Quality and Consistency. 1. Use High-Quality Reagents: Ensure all reagents, including media and serum, are of high quality and from consistent lots. 2. Proper Reagent Storage: Store all reagents according to the manufacturer's instructions.

Issue 3: The observed phenotype with the inhibitor does not match genetic knockdown/knockout of the target.

Possible Cause Troubleshooting Steps
The inhibitor has significant off-target effects. 1. In Vitro Kinase Profiling: Screen the inhibitor against a large, diverse panel of purified kinases to empirically identify off-target interactions and their IC50 values.[7] 2. Cellular Target Engagement Assays: Use techniques like CETSA (Cellular Thermal Shift Assay) or NanoBRET to confirm that the compound is engaging the intended target in cells at the effective concentration.[1][7] 3. Proteome-Wide Profiling: Employ affinity chromatography coupled with mass spectrometry to identify all cellular targets of the compound.[1]
Incomplete genetic knockdown or knockout. 1. Validate Knockdown/Knockout Efficiency: Confirm the reduction or absence of the target protein by Western blot or qPCR. 2. Use Multiple siRNAs or gRNAs: To rule out off-target effects of the genetic tools themselves, use at least two different siRNA or guide RNA sequences.[1]
Compensation mechanisms in genetically modified cells. 1. Use Inducible Systems: Employ inducible knockdown or knockout systems to study the acute effects of target depletion, which may differ from long-term adaptation. 2. Analyze Related Pathways: Investigate whether compensatory signaling pathways are activated in the genetically modified cells.

Experimental Workflows and Protocols

Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Start: Observe Unexpected Phenotype or Cytotoxicity B Step 1: Dose-Response Curve Analysis A->B C Is the effect only at high concentrations? B->C D Step 2: Orthogonal Validation (e.g., another inhibitor) C->D Yes M Conclusion: High likelihood of off-target effect C->M No E Does a structurally different inhibitor show the same phenotype? D->E F Step 3: Genetic Validation (CRISPR/siRNA) E->F Yes E->M No G Does genetic perturbation replicate the phenotype? F->G H Step 4: Target Engagement Assay (e.g., CETSA) G->H Yes G->M No I Does the compound engage the target at the effective concentration? H->I J Step 5: Proteome-Wide Profiling (e.g., Kinome Scan) I->J No L Conclusion: High likelihood of on-target effect I->L Yes K Identify all cellular targets J->K K->M

A workflow for troubleshooting suspected off-target effects.
Protocol: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a novel inhibitor against a panel of kinases.

Objective: To determine the inhibitory activity (IC50) of a compound against a broad range of kinases to identify potential off-target interactions.

Materials:

  • Novel inhibitor stock solution (e.g., 10 mM in DMSO)

  • Panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the diluted inhibitor or a vehicle control (DMSO) to the wells.

  • Initiate Reaction: Add ATP (and [γ-³³P]ATP for radiometric assays) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop Reaction & Signal Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Signaling Pathway: Generic Kinase Cascade Inhibition

Kinase_Cascade cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 On-Target Kinase Receptor->Kinase1 Kinase2 Downstream Kinase A Kinase1->Kinase2 Phosphorylates SubstrateA Substrate A Kinase2->SubstrateA Phosphorylates ResponseOn Desired Cellular Response SubstrateA->ResponseOn OffTargetKinase Off-Target Kinase SubstrateB Substrate B OffTargetKinase->SubstrateB Phosphorylates ResponseOff Undesired Off-Target Effect SubstrateB->ResponseOff Inhibitor 6-Fluorospiro[...]one Inhibitor->Kinase1 Inhibitor->OffTargetKinase Signal External Signal Signal->Receptor

Inhibition of on-target and potential off-target kinase pathways.

References

Technical Support Center: Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with N-Boc-4-piperidone to form the N-Boc protected intermediate. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthesis Pathway

Synthesis_Pathway A 2-amino-5-fluorobenzoic acid C 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one A->C Cyclocondensation B N-Boc-4-piperidone B->C D This compound C->D Deprotection

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

This procedure details the cyclocondensation reaction to form the Boc-protected intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2-amino-5-fluorobenzoic acid155.13
N-Boc-4-piperidone199.25
Polyphosphoric acid (PPA)-
Dichloromethane (DCM)84.93
Saturated sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate142.04

Procedure:

  • To a stirred solution of 2-amino-5-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as toluene or xylene, add N-Boc-4-piperidone (1.1 eq.).

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or a Dean-Stark apparatus can be used to remove water azeotropically.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as a solid.

Step 2: Synthesis of this compound

This procedure describes the removal of the Boc protecting group to yield the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one336.37
Trifluoroacetic acid (TFA)114.02
Dichloromethane (DCM)84.93
Saturated sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate142.04

Procedure:

  • Dissolve 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield this compound.

Troubleshooting Guide

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Sol_Incomplete_1 Increase reaction time/temperature Incomplete_Reaction->Sol_Incomplete_1 Solution Sol_Incomplete_2 Check reagent purity/activity Incomplete_Reaction->Sol_Incomplete_2 Solution Sol_Yield_1 Optimize reaction conditions (solvent, catalyst) Low_Yield->Sol_Yield_1 Solution Sol_Yield_2 Improve work-up and purification Low_Yield->Sol_Yield_2 Solution Sol_Impure_1 Optimize purification method (recrystallization, chromatography) Impure_Product->Sol_Impure_1 Solution Sol_Impure_2 Identify and characterize byproducts Impure_Product->Sol_Impure_2 Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue Potential Cause Troubleshooting Steps
Step 1: Incomplete Cyclocondensation Insufficient reaction time or temperature.Increase the reflux time and/or temperature. Monitor the reaction closely by TLC/HPLC.
Inactive dehydrating agent.Use freshly opened or properly stored p-toluenesulfonic acid. Ensure the Dean-Stark apparatus is functioning correctly.
Poor quality of starting materials.Verify the purity of 2-amino-5-fluorobenzoic acid and N-Boc-4-piperidone by analytical methods (e.g., NMR, melting point).
Step 1: Low Yield of Boc-protected Intermediate Inefficient water removal.Ensure the reaction setup is anhydrous and that the azeotropic removal of water is efficient.
Side reactions.Consider using a milder dehydrating agent or a different solvent to minimize side product formation.
Loss of product during work-up.Perform extractions carefully and ensure complete transfer of the organic layers.
Step 2: Incomplete Boc Deprotection Insufficient amount of TFA or reaction time.Increase the equivalents of TFA and/or the reaction time. Monitor the reaction until no starting material is observed.
Steric hindrance.In some cases, heating the reaction mixture gently (e.g., to 40 °C) may be necessary, but this should be done with caution to avoid side reactions.
Step 2: Low Yield of Final Product Incomplete reaction.See "Incomplete Boc Deprotection" above.
Degradation of the product.Ensure the work-up is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acid.
Formation of emulsions during work-up.Add brine to the aqueous layer to help break up emulsions.
General: Product Purity Issues Incomplete removal of starting materials or byproducts.Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, screen various solvents.
Presence of residual solvent.Dry the final product under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the two-step synthesis?

A1: While yields can vary depending on the scale and specific conditions, a successful synthesis should provide a yield of 60-80% for the cyclocondensation step and 80-95% for the deprotection step.

Q2: Can other acids be used for the Boc deprotection?

A2: Yes, other strong acids such as hydrochloric acid (HCl) in dioxane or methanol can also be effective for Boc deprotection. However, TFA in DCM is a very common and generally high-yielding method.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. For TLC, a mobile phase of ethyl acetate/hexanes is suitable for both steps. The product in Step 2 will be more polar than the starting material.

Q4: What are the key safety precautions for this synthesis?

A4: Both polyphosphoric acid (if used) and trifluoroacetic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be conducted in well-ventilated areas.

Q5: What are the main challenges when scaling up this synthesis?

A5: Key challenges for scale-up include:

  • Heat Transfer: The cyclocondensation reaction is endothermic, and maintaining a consistent reflux temperature in a large reactor can be challenging.

  • Mixing: Efficient mixing is crucial, especially during the work-up and quenching steps.

  • Purification: Large-scale column chromatography can be cumbersome. Developing a reliable recrystallization protocol for both the intermediate and the final product is highly recommended for industrial-scale production.

Q6: What are the common side products?

A6: In the cyclocondensation step, incomplete reaction leading to the recovery of starting materials is the most common issue. In the deprotection step, if the reaction is not quenched properly, the formation of trifluoroacetate salts of the product can occur. Over-exposure to strong acid could potentially lead to degradation of the benzoxazinone ring, although this is less common under standard conditions.

Validation & Comparative

A Comparative Guide to Spirocyclic Acetyl-CoA Carboxylase Inhibitors: Focus on 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of spirocyclic compounds as inhibitors of Acetyl-CoA Carboxylase (ACC), with a particular focus on the 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold and its analogs. ACC is a critical enzyme in the regulation of fatty acid metabolism, making it a promising target for the development of therapeutics for metabolic disorders and other diseases.[1]

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis. In mammals, two isoforms exist: ACC1 and ACC2. ACC1 is primarily found in the cytoplasm of lipogenic tissues and is involved in de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation.[2] The dual regulatory role of ACC in both fatty acid synthesis and oxidation makes it an attractive target for therapeutic intervention in metabolic syndrome, obesity, and diabetes.[1]

Signaling Pathway of ACC Regulation

The activity of ACC is tightly controlled by both allosteric regulation and covalent modification. Citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs are feedback inhibitors. Hormonal signals also play a crucial role; for instance, insulin promotes the dephosphorylation and activation of ACC, whereas glucagon and epinephrine lead to its phosphorylation and inactivation via AMP-activated protein kinase (AMPK).[2]

ACC Signaling Pathway cluster_regulation Regulation cluster_reaction Catalytic Reaction Citrate Citrate ACC (active) ACC (active) Citrate->ACC (active) allosteric activation Long-chain fatty acyl-CoAs Long-chain fatty acyl-CoAs Insulin Insulin Insulin->ACC (active) dephosphorylation Glucagon / Epinephrine Glucagon / Epinephrine AMPK AMPK Glucagon / Epinephrine->AMPK activation ACC (inactive) ACC (inactive) ACC (inactive)->ACC (active) dephosphorylation ACC (active)->Long-chain fatty acyl-CoAs feedback inhibition AMPK->ACC (inactive) phosphorylation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC (active) Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Inhibition of CPT1 Inhibition of CPT1 Malonyl-CoA->Inhibition of CPT1 Decreased Fatty Acid Oxidation Decreased Fatty Acid Oxidation Inhibition of CPT1->Decreased Fatty Acid Oxidation Spirochromanone_Structure General Structure of Spiro[chroman-2,4'-piperidin]-4-one Derivatives Spirochromanone Spirochromanone R1 Substitutions on the chromanone ring R2 Substitutions on the piperidine nitrogen Piperidinylpiperazine_Structure General Structure of (4-Piperidinyl)-piperazine Derivatives Piperidinylpiperazine Piperidinylpiperazine R1 Substitutions on the piperazine R2 Substitutions on the piperidine nitrogen ACC_Inhibition_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Test Compound Add Test Compound Prepare Reaction Mixture->Add Test Compound Initiate Enzyme Reaction Initiate Enzyme Reaction Add Test Compound->Initiate Enzyme Reaction Incubate Incubate Initiate Enzyme Reaction->Incubate Stop Reaction & Add ADP-Glo Reagent Stop Reaction & Add ADP-Glo Reagent Incubate->Stop Reaction & Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Stop Reaction & Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Luminescence->Data Analysis (IC50 determination)

References

A Comparative Analysis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and potential therapeutic applications of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its non-fluorinated counterpart. This guide synthesizes available data and provides insights based on established principles of medicinal chemistry.

Introduction

Spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid structures, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1] The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold has been identified as a promising framework for the development of novel therapeutics. This guide provides a comparative overview of the 6-fluoro-substituted derivative and its non-fluorinated parent compound. While direct comparative experimental data is not publicly available, this document leverages existing information on the non-fluorinated analog and the well-documented effects of fluorination in drug design to offer a comprehensive analysis for research and development purposes.

The non-fluorinated analog, also known as RS102895, has been characterized as a potent antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators of inflammation and have been implicated in a variety of inflammatory and neurodegenerative diseases.

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate can significantly modulate its biological properties.[3][4][5] Key effects of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[6][7]

  • Increased Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3][8][9][10] This is a particularly important consideration for drugs targeting the central nervous system (CNS).

  • Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic environment of a molecule, potentially leading to more favorable interactions with the target protein and increased binding affinity.[5]

  • Alteration of pKa: The introduction of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state at physiological pH and affect its absorption, distribution, and target engagement.[4][11]

Comparative Efficacy and Performance Data

While direct comparative studies are unavailable, we can analyze the known data for the non-fluorinated analog and infer the potential impact of 6-fluoro substitution.

Non-fluorinated Analog: Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (RS102895)

The non-fluorinated compound is a well-characterized CCR2 antagonist. Below is a summary of its reported in vitro activity.

Assay Type Target Cell Line IC₅₀ Reference
Radioligand Binding AssayHuman CCR2bCRL-1657 (CHO cells)360 nM[12]
Chemotaxis AssayMCP-1 inducedTHP-11.7 µM[12]
Calcium Influx AssayMCP-1 inducedCRL-1657 (CHO cells)31 nM[12]
Calcium Influx AssayMCP-3 inducedCRL-1657 (CHO cells)130 nM[12]
This compound: A Predictive Analysis

Based on the established principles of medicinal chemistry, the addition of a fluorine atom at the 6-position of the benzoxazine ring is likely to have the following effects:

  • Potency: The electron-withdrawing nature of the fluorine atom could enhance the compound's binding affinity for CCR2, potentially resulting in a lower IC₅₀ value and increased potency compared to the non-fluorinated analog.

  • Metabolic Stability: Fluorination at the 6-position may block a potential site of aromatic hydroxylation, a common metabolic pathway. This would be expected to increase the compound's metabolic stability and in vivo half-life.

  • CNS Penetration: The increased lipophilicity imparted by the fluorine atom could lead to improved penetration of the blood-brain barrier.[8][9][10] This could make the 6-fluoro analog a more suitable candidate for treating neuro-inflammatory conditions.

  • Selectivity: The impact on selectivity against other chemokine receptors would need to be experimentally determined.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize CCR2 antagonists.

CCR2 Radioligand Binding Assay
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (e.g., CRL-1657) are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) in the presence of varying concentrations of the test compound (e.g., RS102895 or its fluorinated analog).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Chemotaxis Assay
  • Cell Preparation: A monocytic cell line that expresses CCR2, such as THP-1, is used. Cells are washed and resuspended in assay buffer.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber contains a chemoattractant (e.g., MCP-1), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the test compound. The two chambers are separated by a porous membrane.

  • Incubation: The chamber is incubated to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the chemoattractant-induced cell migration (IC₅₀) is calculated.

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.

CCR2_Signaling_Pathway CCR2 Signaling Pathway MCP1 MCP-1 CCR2 CCR2 MCP1->CCR2 Binds G_protein G-protein (Gαi, Gβγ) CCR2->G_protein Activates PLC PLC G_protein->PLC Activates Actin_Polymerization Actin Polymerization G_protein->Actin_Polymerization Induces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis ERK ERK PKC->ERK Activates ERK->Chemotaxis Actin_Polymerization->Chemotaxis Compound Spiro-benzoxazine Compound Compound->CCR2 Antagonizes

Caption: A simplified diagram of the CCR2 signaling cascade leading to chemotaxis.

In_Vitro_Efficacy_Workflow In Vitro Efficacy Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Fluorinated & Non-fluorinated) Binding_Assay Binding Assay Compound_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Chemotaxis) Compound_Prep->Functional_Assay Cell_Culture Cell Line Culture (CCR2-expressing) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay IC50_Determination IC₅₀ Determination Binding_Assay->IC50_Determination Functional_Assay->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Caption: A general workflow for the in vitro comparison of compound efficacy.

Conclusion

The non-fluorinated spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (RS102895) is a known and potent CCR2 antagonist. While direct experimental data for its 6-fluoro analog is lacking, the principles of medicinal chemistry strongly suggest that fluorination at this position could lead to enhanced potency, improved metabolic stability, and better CNS penetration. These potential advantages make the 6-fluoro derivative a compelling candidate for further investigation, particularly for the treatment of inflammatory and neuro-inflammatory disorders. Experimental validation of these predicted properties is a necessary next step in the development of this compound class.

References

Uncharted Territory: The Cross-Reactivity Profile of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is currently hampered by a lack of publicly available data on its primary biological target and off-target interactions. While the spiro[benzoxazine-piperidine] scaffold is present in compounds with diverse pharmacological activities, the specific biological profile of this fluorinated derivative has not been characterized in published literature. This absence of foundational data precludes a meaningful comparison with alternative compounds and the development of a detailed cross-reactivity guide.

The chemical structure of this compound suggests potential for biological activity. The core spirocyclic system is a recognized pharmacophore, a molecular feature that is often responsible for a drug's biological activity. Variations of this scaffold have been investigated for a range of therapeutic applications. For instance, some spiro[benzoxazine-piperidine] derivatives have been explored as inhibitors of chitin synthase, presenting potential as antifungal agents. In a different context, the structurally related compound RS102895 is known to be an antagonist of the C-C chemokine receptor 2 (CCR2), a target relevant to inflammatory diseases.

However, it is crucial to emphasize that small structural modifications, such as the addition of a fluorine atom in the case of this compound, can significantly alter the biological activity and target specificity of a molecule. Therefore, extrapolating the activity of related compounds to this specific molecule would be speculative and scientifically unsound.

To establish a cross-reactivity profile, a systematic experimental approach is necessary. This would typically involve a series of in vitro assays designed to assess the binding affinity and functional activity of the compound against a broad panel of biological targets.

Hypothetical Experimental Workflow for Cross-Reactivity Profiling

Should data become available, a standard workflow for determining the cross-reactivity of a compound like this compound would involve the following steps:

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: In Vitro Cross-Reactivity Profiling cluster_2 Phase 3: Cellular and Functional Validation A Compound Synthesis and Purification B High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) A->B C Target Deconvolution (e.g., Affinity chromatography, Proteomics) B->C D Broad Panel Screening (e.g., Kinase panel, GPCR panel, Ion channel panel) C->D Identified Primary Target E Dose-Response Assays for identified off-targets D->E F Determination of IC50/EC50/Ki values E->F G Cellular Assays (On-target and Off-target pathways) F->G Confirmed Off-Targets H Functional Assays (e.g., Reporter gene, Second messenger) G->H

Figure 1. A generalized workflow for identifying the primary target and assessing the cross-reactivity of a novel chemical entity.

Data Presentation for Future Analysis

Once experimental data is generated, it would be organized into clear, comparative tables. Below is a hypothetical template illustrating how such data could be presented.

Table 1: Hypothetical Primary Target Engagement

CompoundPrimary TargetAssay TypeIC50 / Ki (nM)
6-Fluorospiro[...]-2(1H)-one [Target X] [Assay Y] [Value]
Comparator A[Target X][Assay Y][Value]
Comparator B[Target X][Assay Y][Value]

Table 2: Hypothetical Off-Target Cross-Reactivity Profile (% Inhibition at 10 µM)

Target6-Fluorospiro[...]-2(1H)-oneComparator AComparator B
Off-Target 1 [Value] [Value][Value]
Off-Target 2 [Value] [Value][Value]
Off-Target 3 [Value] [Value][Value]

Detailed Experimental Protocols (Illustrative Example)

Radioligand Binding Assay for [Target X]

  • Cell Culture and Membrane Preparation: Cells expressing the target receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound (this compound or comparator).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated, and IC50 values are determined by non-linear regression analysis.

In Vivo Validation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo activity of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a novel Histone Deacetylase (HDAC) inhibitor, benchmarked against the established HDAC inhibitor, Vorinostat (SAHA). The following sections detail the compound's mechanism of action, present comparative preclinical data, and provide standardized experimental protocols for validation in cancer models.

Introduction to Spiro-Benzoxazine-Piperidine Based HDAC Inhibitors

The spiro[benzoxazine-piperidine] scaffold has emerged as a promising framework for the development of potent and selective HDAC inhibitors. These compounds exert their anticancer effects by preventing the deacetylation of histone and non-histone proteins, leading to chromatin relaxation and altered gene expression. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. The lead compound, this compound, is a representative of this class. While specific in vivo data for this exact molecule is emerging, a closely related analogue has demonstrated significant tumor growth inhibition in a murine xenograft model of human colorectal carcinoma (HCT116).[1]

Comparative In Vivo Efficacy

For the purpose of this guide, the in vivo activity of a representative spiro[benzoxazine-piperidine] HDAC inhibitor is compared with Vorinostat (SAHA), an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma.[2][3] Both compounds have been evaluated in human tumor xenograft models, providing a basis for assessing their relative potency and therapeutic potential.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivative HCT116 Human Colorectal Carcinoma XenograftNot explicitly statedRobust tumour growth inhibitionDemonstrated significant in vivo efficacy and good oral bioavailability (≥35%).[1]
Vorinostat (SAHA) NCI-H460 Human Large-Cell Lung Carcinoma Xenograft50 mg/kg/day, i.p.Significant suppression of tumor progressionInhibited tumor growth through anti-proliferative and anti-angiogenic effects.[2]
Vorinostat (SAHA) Rh41 Alveolar Rhabdomyosarcoma Xenograft50 mg/kg/day, i.p.Significantly inhibited tumor growthEffective against fusion-positive rhabdomyosarcoma.[4][5]
Vorinostat (SAHA) A20 Murine B Cell Lymphoma Xenograft50 mg/kg/day, i.p.Suppressed tumor progressInduced apoptosis and G0/G1 cell cycle arrest.[3]
Vorinostat (SAHA) HCT116 Human Colorectal Carcinoma XenograftNot explicitly statedRestored sensitivity in resistant cells with GLI1 knockdownEffective in overcoming resistance in a colon cancer model.[6]

Signaling Pathway and Mechanism of Action

HDAC inhibitors, including the spiro-benzoxazine-piperidine class and Vorinostat, share a common mechanism of action at the cellular level. They inhibit the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other proteins. This modulates the expression of a variety of genes involved in cell cycle regulation and apoptosis.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects HDAC_Inhibitor This compound or Vorinostat (SAHA) HDAC Histone Deacetylases (HDACs) HDAC_Inhibitor->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Cyclins Cyclin Downregulation Gene_Expression->Cyclins Caspases Caspase Activation Gene_Expression->Caspases Apoptosis_Proteins Pro-apoptotic Protein Upregulation Gene_Expression->Apoptosis_Proteins Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Cyclins->Cell_Cycle_Arrest Contributes to Apoptosis Apoptosis Caspases->Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: Mechanism of action of HDAC inhibitors.

Experimental Protocols

This section outlines a standardized protocol for the in vivo validation of this compound activity in a human colorectal carcinoma (HCT116) xenograft model.

1. Cell Culture and Animal Models:

  • Cell Line: HCT116 human colorectal carcinoma cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animals: Female athymic nude mice (4-6 weeks old) should be used. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.

2. Xenograft Implantation:

  • HCT116 cells are harvested during the exponential growth phase.

  • A suspension of 5 x 10^6 cells in 100 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored, and calipers are used to measure tumor volume (Volume = 0.5 x length x width^2).

  • When tumors reach a mean volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups.

3. Dosing and Administration:

  • Treatment Group: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 25-100 mg/kg/day).

  • Comparator Group: Vorinostat (SAHA) is administered at a similar dose and route for comparison.

  • Control Group: The vehicle alone is administered to the control group.

  • Treatment is typically continued for 2-3 weeks.

4. Data Collection and Analysis:

  • Tumor volume and body weight are measured 2-3 times per week.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting for acetylated histones and p21).

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.

Experimental_Workflow Cell_Culture HCT116 Cell Culture Xenograft_Implantation Subcutaneous Xenograft Implantation (Athymic Nude Mice) Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (Lead Compound, Vorinostat, Vehicle) Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Tumor_Excision Tumor Excision and Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis (TGI, Statistics) Tumor_Excision->Data_Analysis

Caption: In vivo experimental workflow.

Conclusion

The available preclinical data for analogues of this compound suggest that this class of compounds holds significant promise as orally bioavailable HDAC inhibitors with potent anti-tumor activity.[1] Direct comparative in vivo studies against established HDAC inhibitors like Vorinostat are crucial to fully elucidate its therapeutic potential and position it within the landscape of epigenetic cancer therapies. The provided protocols and comparative data serve as a valuable resource for researchers and drug development professionals seeking to validate the in vivo efficacy of this novel compound.

References

A Comparative Analysis of Spiro[benzoxazine-piperidin]-one Derivatives and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the emergence of novel scaffolds with unique mechanisms of action is paramount to addressing the growing challenge of drug resistance. This guide provides a comparative benchmark of a series of spiro[benzoxazine-piperidin]-one derivatives, including compounds structurally related to 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, against established antifungal agents. The evaluation is based on their in vitro antifungal efficacy and their distinct mechanism of action as chitin synthase inhibitors.[1]

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of spiro[benzoxazine-piperidin]-one derivatives was evaluated and compared with the standard antifungal drug, fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an agent that inhibits visible growth, was determined for several fungal strains. The data highlights that specific derivatives exhibit broad-spectrum antifungal activity comparable to fluconazole.[1]

CompoundCandida albicans (ATCC 90028)Cryptococcus neoformans (ATCC 90113)Aspergillus fumigatus (ATCC 90906)Candida albicans (Fluconazole-resistant)Cryptococcus neoformans (Fluconazole-resistant)
Derivative 9a 4 µg/mL8 µg/mL16 µg/mL8 µg/mL16 µg/mL
Derivative 9d 8 µg/mL4 µg/mL32 µg/mL16 µg/mL8 µg/mL
Derivative 9h 4 µg/mL8 µg/mL16 µg/mL8 µg/mL16 µg/mL
Derivative 9s 2 µg/mL4 µg/mL8 µg/mL4 µg/mL8 µg/mL
Derivative 9t 4 µg/mL4 µg/mL16 µg/mL8 µg/mL8 µg/mL
Fluconazole 4 µg/mL8 µg/mL>64 µg/mL>64 µg/mL>64 µg/mL
Polyoxin B >64 µg/mL>64 µg/mL8 µg/mL>64 µg/mL>64 µg/mL

Data extracted from "Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation"[1]. The study evaluated a series of derivatives, and the table presents a selection of the most active compounds.

Mechanism of Action: A Departure from Conventional Antifungals

The primary mechanism of action for this novel class of compounds is the inhibition of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1] This mode of action is distinct from that of many commercially available antifungal agents.

Established Antifungal Agents' Mechanisms of Action:

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane.[2][3]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores.[3][4] This results in the leakage of intracellular components and ultimately cell death.[3][4]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall.[5]

  • 5-Fluorocytosine: Acts as a pyrimidine analog to inhibit DNA and RNA synthesis.[5]

The spiro[benzoxazine-piperidin]-one derivatives offer a promising alternative by targeting a different aspect of fungal cell wall biosynthesis. This is particularly significant for overcoming resistance mechanisms that have evolved against agents targeting ergosterol synthesis.[1]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of the spiro[benzoxazine-piperidin]-one derivatives and standard antifungal agents were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.[7]

  • Drug Dilution: The test compounds and standard antifungal drugs are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.

Chitin Synthase Inhibition Assay

The inhibitory effect of the spiro[benzoxazine-piperidin]-one derivatives on chitin synthase was evaluated to confirm their mechanism of action.[1]

  • Enzyme Preparation: Chitin synthase is isolated and partially purified from a fungal source, such as Saccharomyces cerevisiae.

  • Assay Reaction: The assay is conducted in a reaction mixture containing the prepared enzyme, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated to allow for the enzymatic synthesis of chitin.

  • Quantification: The amount of synthesized chitin is quantified, often using a radiolabeled substrate or a colorimetric method.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the chitin synthase activity (IC50) is calculated to determine its inhibitory potency.[1]

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the distinct mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Fungal Culture inoculum Inoculum Preparation (0.5 McFarland) start->inoculum plate Inoculation of 96-Well Plate inoculum->plate dilution Serial Drug Dilution dilution->plate incubation Incubation (35°C, 24-48h) plate->incubation read Visual/Spectrophotometric Reading incubation->read mic MIC Determination read->mic

Caption: Experimental workflow for MIC determination.

antifungal_mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_drugs Antifungal Agents chitin Chitin Synthesis glucan β-(1,3)-D-glucan Synthesis ergosterol_synthesis Ergosterol Synthesis (Lanosterol 14α-demethylase) ergosterol Ergosterol dna_rna DNA/RNA Synthesis spiro Spiro[benzoxazine-piperidin]-ones spiro->chitin Inhibition azoles Azoles (e.g., Fluconazole) azoles->ergosterol_synthesis Inhibition polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binding & Pore Formation echinocandins Echinocandins echinocandins->glucan Inhibition

Caption: Mechanisms of action of antifungal agents.

logical_relationship cluster_targets Primary Fungal Targets cluster_mechanisms Inhibitory Mechanisms cluster_compounds Compound Classes cell_wall Cell Wall Integrity cell_membrane Cell Membrane Integrity chitin_inhibition Chitin Synthase Inhibition chitin_inhibition->cell_wall glucan_inhibition Glucan Synthase Inhibition glucan_inhibition->cell_wall ergosterol_inhibition Ergosterol Synthesis Inhibition ergosterol_inhibition->cell_membrane ergosterol_binding Direct Ergosterol Binding ergosterol_binding->cell_membrane spiro Spiro[benzoxazine-piperidin]-ones spiro->chitin_inhibition echino Echinocandins echino->glucan_inhibition azoles Azoles azoles->ergosterol_inhibition polyenes Polyenes polyenes->ergosterol_binding

Caption: Logical relationships of antifungal targets.

References

Comparative Cytotoxicity of Spiro-Benzoxazines: An Insight into the Role of Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor in medicinal chemistry. Spiro-benzoxazines, a class of heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities. A key area of investigation is the impact of fluorination on their cytotoxic properties. This guide provides a comparative analysis of the available data on the cytotoxicity of non-fluorinated spiro-benzoxazines and related fluorinated spiro-compounds, offering insights for the rational design of future anticancer therapeutics.

Executive Summary

Direct comparative studies on the cytotoxicity of fluorinated versus non-fluorinated spiro-benzoxazines are currently unavailable in the public domain. However, by examining the cytotoxicity of non-fluorinated spiro-benzoxazines and fluorinated spiro-isoxazolines, we can infer the potential influence of fluorine substitution. The available data suggests that spiro-benzoxazine derivatives exhibit significant cytotoxic activity against various cancer cell lines. Furthermore, studies on other classes of spiro-heterocycles indicate that fluorination can enhance cytotoxic effects. This guide presents a compilation of the existing cytotoxicity data, detailed experimental protocols for assessing cytotoxicity, and a proposed signaling pathway for the anticancer activity of these compounds.

Data Presentation: A Comparative Look at Cytotoxicity

The following tables summarize the reported in vitro cytotoxic activities of non-fluorinated spiro-benzoxazine derivatives and a selection of fluorinated spiro-isoxazolines against various cancer cell lines. It is crucial to note that the data for fluorinated and non-fluorinated compounds are from different studies and involve different core structures; therefore, a direct comparison should be made with caution.

Table 1: Cytotoxicity of Non-Fluorinated Spiro-Benzoxazine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativeHCT116 (Colon)Submicromolar[1]
Compound 2 Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativeHeLa (Cervical)Submicromolar[1]
Compound 3 Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivativeK562 (Leukemia)Submicromolar[1]

Table 2: Cytotoxicity of Fluorinated Spiro-Isoxazoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 4l Fluoro-spiro-isoxazoline etherGBM6 (Glioblastoma)~36[2]
Compound 5f Fluoro-spiro-isoxazoline lactoneMDA-MB-231 (Breast)~80[2]

Note: The exact structures for the compounds in Table 1 were not publicly available in the referenced abstract. The IC50 values are reported as "submicromolar".

Experimental Protocols

The following are detailed methodologies for commonly used cytotoxicity assays, based on the information gathered from various sources.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to determine cell viability.[5][6]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • XTT Reagent Preparation: An XTT labeling mixture is prepared by mixing the XTT labeling reagent and an electron-coupling reagent.

  • XTT Addition: The XTT labeling mixture is added to each well.

  • Incubation: The plate is incubated for a period ranging from 4 to 24 hours. Metabolically active cells reduce the XTT to a water-soluble orange formazan product.

  • Absorbance Reading: The absorbance of the orange formazan is measured at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated based on the absorbance readings of the treated versus untreated cells.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Preparation of Compound Dilutions treatment Incubation with Test Compounds compound_prep->treatment reagent_add Addition of Cytotoxicity Reagent (MTT/XTT) treatment->reagent_add incubation Incubation (Formazan Formation) reagent_add->incubation solubilization Solubilization of Formazan (MTT) incubation->solubilization For MTT Assay absorbance Absorbance Reading incubation->absorbance For XTT Assay solubilization->absorbance calculation Calculation of % Viability and IC50 absorbance->calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Proposed Signaling Pathway for Spiro-Compound Induced Apoptosis

G Proposed Apoptotic Pathway of Spiro-Compounds cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway spiro Spiro-Compound mdm2 MDM2 Inhibition spiro->mdm2 other_targets Other Cellular Targets spiro->other_targets p53 p53 Activation mdm2->p53 bax_up Bax Upregulation p53->bax_up apoptosis Apoptosis bax_up->apoptosis bax_up2 Bax Upregulation other_targets->bax_up2 bax_up2->apoptosis

Caption: A proposed mechanism for apoptosis induction by spiro-compounds in cancer cells.

Discussion and Future Directions

The compiled data, although not directly comparative, provides valuable insights. Non-fluorinated spiro-benzoxazines have demonstrated potent, submicromolar cytotoxicity against a range of cancer cell lines, establishing them as a promising scaffold for anticancer drug development.[1] The mechanism of action for some spiro-compounds appears to involve the induction of apoptosis through both p53-dependent and -independent pathways, potentially by inhibiting the p53-MDM2 interaction.[7]

The role of fluorination in modulating the cytotoxicity of spiro-benzoxazines remains an open and critical question. In other heterocyclic systems, the introduction of fluorine atoms has been shown to enhance biological activity, including cytotoxicity. This is often attributed to fluorine's ability to alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. The data on fluorinated spiro-isoxazolines, while not directly comparable, does show cytotoxic activity, suggesting that fluorinated spiro-compounds can indeed be effective against cancer cells.[2]

To definitively elucidate the comparative cytotoxicity, future research should focus on the synthesis and parallel biological evaluation of a series of fluorinated and non-fluorinated spiro-benzoxazine analogs with identical core structures. Such studies would provide a clearer understanding of the structure-activity relationships and the specific contribution of fluorine substitution to the cytotoxic potential of this promising class of compounds. This will enable the rational design of more potent and selective spiro-benzoxazine-based anticancer agents.

References

Validating Target Engagement of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the target engagement of the novel compound 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Objective comparisons with alternative compounds are presented, supported by hypothetical experimental data to illustrate the application and interpretation of these techniques.

Introduction to Target Engagement

Confirming that a therapeutic candidate interacts with its intended molecular target within a biologically relevant context is a cornerstone of drug discovery and development.[1] Robust target engagement validation provides critical evidence for the mechanism of action and establishes a clear link between target modulation and therapeutic effect.[1][2] This guide explores several widely employed biophysical and cellular techniques for assessing target engagement.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate method for validating target engagement is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the research question being addressed.[1] This section compares three prominent techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), using hypothetical data for this compound and two alternative compounds.

Table 1: Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[3][4]Detects changes in mass on a sensor surface as a ligand in solution binds to an immobilized target, allowing for real-time kinetic analysis.[5][6]Measures the heat released or absorbed during the binding of a ligand to a target protein in solution.[7][8]
Environment In situ (cells, tissues)[1]In vitro (purified components)[9]In vitro (purified components)[10]
Key Outputs Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF)[11]Association rate (kon), Dissociation rate (koff), Dissociation constant (KD)[5]Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[12]
Throughput Medium to High[13]Medium to High[14]Low to Medium
Labeling Label-free[4]Label-free[6]Label-free[7]

Table 2: Hypothetical Target Engagement Data

CompoundMethodTargetKD (nM)ΔTm (°C)kon (105 M-1s-1)koff (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound SPRTarget X50-2.51.25--
CETSATarget X-+4.2----
ITCTarget X65----8.5-3.2
Alternative 1 (Compound A) SPRTarget X120-1.82.16--
CETSATarget X-+2.1----
ITCTarget X150----6.2-4.8
Alternative 2 (Compound B) SPRTarget X800-0.54.0--
CETSATarget X-+0.5----
ITCTarget X950----3.1-6.5

Based on the hypothetical data, this compound demonstrates the most potent engagement with Target X, characterized by the lowest dissociation constant (KD), the largest thermal stabilization shift (ΔTm), and favorable thermodynamic parameters.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for the three highlighted target engagement validation techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context by measuring the increased thermal stability of a protein when a ligand is bound.[3][4]

Experimental Workflow:

  • Cell Treatment: Treat cultured cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.[13] Ligand-bound proteins will be more resistant to heat-induced unfolding.[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[4]

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or ELISA.[3] A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[1]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Analysis cell_treatment 1. Cell Treatment (Compound Incubation) heat_challenge 2. Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge Treated Cells lysis 3. Cell Lysis heat_challenge->lysis Heated Cells centrifugation 4. Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation quantification 5. Protein Quantification (e.g., Western Blot) centrifugation->quantification Soluble Fraction

Fig. 1: Cellular Thermal Shift Assay (CETSA) Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of molecular interactions.[6][15]

Experimental Workflow:

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.[6]

  • Binding Analysis: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface.[6]

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized target. This is recorded in real-time as a sensorgram.[6]

  • Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[5]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis immobilization 1. Immobilize Target Protein on Sensor Chip injection 2. Inject Analyte (Compound) immobilization->injection detection 3. Real-time Detection of Binding injection->detection sensorgram 4. Generate Sensorgram detection->sensorgram kinetics 5. Calculate Kinetic Parameters (kon, koff, KD) sensorgram->kinetics

Fig. 2: Surface Plasmon Resonance (SPR) Experimental Workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8]

Experimental Workflow:

  • Sample Preparation: Place the purified target protein in the sample cell and the test compound in the injection syringe.[12]

  • Titration: Incrementally inject the compound into the sample cell.[8]

  • Heat Measurement: Measure the small heat changes that occur upon binding. Heat is either released (exothermic) or absorbed (endothermic).

  • Data Analysis: Plot the heat change per injection against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7] The entropy (ΔS) can then be calculated.

ITC_Workflow start prep 1. Load Protein into Cell, Compound into Syringe start->prep titration 2. Incremental Injection of Compound prep->titration measurement 3. Measure Heat Change per Injection titration->measurement analysis 4. Plot and Fit Data measurement->analysis results 5. Determine KD, ΔH, ΔS, n analysis->results

Fig. 3: Isothermal Titration Calorimetry (ITC) Workflow.

Signaling Pathway Context

Understanding the signaling pathway in which the target protein functions is crucial for interpreting the downstream consequences of target engagement. The following diagram illustrates a hypothetical signaling pathway involving Target X.

Signaling_Pathway Receptor Upstream Receptor Kinase1 Kinase A Receptor->Kinase1 Activates TargetX Target X Kinase1->TargetX Phosphorylates Effector Downstream Effector TargetX->Effector Activates Response Cellular Response Effector->Response Compound Drug Compound->TargetX Inhibits

Fig. 4: Hypothetical Signaling Pathway for Target X.

Conclusion

The validation of target engagement is a critical step in the development of novel therapeutics. This guide has provided a comparative framework for evaluating this compound using established biophysical and cellular methods. By employing a combination of techniques such as CETSA, SPR, and ITC, researchers can build a comprehensive understanding of a compound's interaction with its intended target, thereby increasing the confidence in its potential as a therapeutic agent.

References

A Head-to-Head Comparison of Spiro-Benzoxazine-Piperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of spiro-benzoxazine-piperidine isomers reveals their significant potential in drug discovery, with different structural variations demonstrating potent and selective activities as histone deacetylase (HDAC) inhibitors, antifungal agents, and central nervous system modulators. This guide provides a detailed comparison of their biological performance, supported by experimental data and protocols, to aid researchers in drug development.

Spiro-benzoxazine-piperidine scaffolds are a unique class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their rigid three-dimensional structure, which enhances their interaction with biological targets.[1] This structural feature contributes to their diverse pharmacological activities, making them promising candidates for the development of novel therapeutics. This comparison focuses on key isomers and their differential effects on various biological targets.

Performance as Histone Deacetylase (HDAC) Inhibitors

A series of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent HDAC inhibitors, a class of enzymes that are crucial targets in cancer therapy.[2] The inhibitory activity of these compounds is significantly influenced by the substituents on the piperidine and benzoxazine rings.

CompoundTargetIC50 (nM)Cell Line(s)Reference
Representative Spiro-benzoxazine-piperidine Derivative 1 HDAC~100HCT116, HeLa, K562[2]
Representative Spiro-benzoxazine-piperidine Derivative 2 HDAC<100HCT116, HeLa, K562[2]

Key Findings:

  • Several derivatives exhibit potent HDAC inhibition with IC50 values in the nanomolar range.[2]

  • These compounds have demonstrated submicromolar IC50 values against various tumor cell lines.[2]

  • Notably, two representative examples displayed good pharmacokinetic profiles, with oral bioavailability of 35% or higher.[2]

  • One of these compounds showed robust tumor growth inhibition in a murine xenograft model of HCT116 colon cancer.[2]

  • Crucially, these benzoxazine derivatives exhibited reduced affinity for the hERG potassium channel compared to their ketone analogues, suggesting a better safety profile.[2]

Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives

Another class of spiro-benzoxazine-piperidine isomers, specifically spiro[benzoxazine-piperidin]-one derivatives, has been investigated for their potential as antifungal agents through the inhibition of chitin synthase.[3]

CompoundTargetIC50 (mM)Antifungal ActivityReference
9a Chitin Synthase0.14Broad-spectrum[3]
9d Chitin Synthase-Broad-spectrum[3]
9h Chitin Synthase-Broad-spectrum[3]
9o Chitin Synthase0.11-[3]
9s Chitin Synthase0.10Broad-spectrum[3]
9t Chitin Synthase0.16Broad-spectrum[3]
Polyoxin B (Control) Chitin SynthaseEqual to test compounds-[3]
Fluconazole (Control) --Equal to test compounds[3]

Key Findings:

  • Derivatives containing an α,β-unsaturated carbonyl fragment showed moderate to excellent inhibitory activity against chitin synthase.[3]

  • Compounds 9a, 9o, 9s, and 9t demonstrated excellent chitin synthase inhibitory activity, with IC50 values comparable to the control drug, polyoxin B.[3]

  • The antifungal activity of compounds 9a, 9d, 9h, 9s, and 9t was found to be broad-spectrum and comparable to that of fluconazole and polyoxin B.[3]

  • Importantly, these compounds showed significant activity against drug-resistant fungal variants, including fluconazole-resistant C. albicans and C. neoformans.[3]

  • Combination studies with fluconazole revealed additive or synergistic effects.[3]

Activity as Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized and evaluated for their potential as central nervous system (CNS) agents, particularly for their antidepressant-like activity.[4] The primary screening assay for these compounds was the inhibition of tetrabenazine-induced ptosis.

Key Findings:

  • The lead compounds, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (7a ) and its demethyl analogue (9a ), showed marked inhibition of tetrabenazine-induced ptosis.[4]

  • Optimal activity is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the nitrogen is basic.[4]

  • Modification of this core structure, such as the introduction of large substituents on the nitrogen or a substituent larger than hydrogen at the C-3 position, led to a significant reduction in activity.[4]

Experimental Protocols

HDAC Inhibition Assay

A detailed protocol for determining the HDAC inhibitory activity of the spiro-benzoxazine-piperidine derivatives can be summarized as follows:

HDAC_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_development Development & Measurement HeLa_extract HeLa Cell Nuclear Extract Incubation Incubate at 37°C HeLa_extract->Incubation Substrate Fluorogenic HDAC Substrate Substrate->Incubation Compound Test Compound Compound->Incubation Developer Add Developer Solution Incubation->Developer Stop Reaction Measurement Measure Fluorescence Developer->Measurement

Caption: Workflow for HDAC Inhibition Assay.

The assay is typically performed using nuclear extracts from HeLa cells as a source of HDAC enzymes. The test compounds are incubated with the enzyme and a fluorogenic HDAC substrate. After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Antifungal Susceptibility Testing

The antifungal activity of spiro[benzoxazine-piperidin]-one derivatives is often evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Susceptibility_Testing cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Readout Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plates Fungal_Inoculum->Inoculation Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

A standardized fungal inoculum is added to microtiter plates containing serial dilutions of the test compounds. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.

Signaling Pathway

The primary mechanism of action for the anticancer activity of the spiro-benzoxazine-piperidine derivatives discussed is the inhibition of histone deacetylases (HDACs). This leads to an increase in histone acetylation and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_pathway HDAC Inhibition Signaling Pathway Compound Spiro-benzoxazine- piperidine Isomer HDAC HDAC Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition Signaling Pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Adherence to federal, state, and local regulations is mandatory. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated chemical fume hood.

Waste Characterization and Segregation

Due to its chemical structure, this compound is classified as a halogenated organic waste.[1][2] This classification is based on the presence of a fluorine atom attached to the benzoxazine ring system.

Key Segregation Steps:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][4]

  • Incompatible Materials: Ensure that incompatible materials such as strong acids, bases, and oxidizing agents are not added to the same container.[2][3][5]

Disposal Procedures

The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][6]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated, leak-proof, and sealable hazardous waste container.

    • For solutions containing the compound, use a separate, clearly labeled container for halogenated organic liquid waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Include the approximate quantity or concentration of the waste.

    • Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2][4]

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Regulatory Framework

The management and disposal of hazardous waste in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[7] States may have additional, more stringent regulations.[7][10] Always consult your local and state guidelines to ensure full compliance.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic WastePresence of fluorine in the chemical structure.[1]
Primary Disposal Method High-Temperature IncinerationEffective destruction of halogenated organic compounds.[1][6]
Segregation Separate from non-halogenated waste, acids, bases, and oxidizers.Prevents dangerous reactions and simplifies disposal.[2][3][4]
Container Type Labeled, sealed, and chemically compatible.Ensures safe containment and clear identification of hazards.[2]
Governing Regulations EPA RCRA, State, and Local RegulationsEnsures legal compliance and environmental protection.[7][10]

Disposal Workflow

G A Start: Disposal of this compound B Is the waste contaminated with the compound? A->B C Segregate as Halogenated Organic Waste B->C  Yes J Dispose as non-hazardous waste (consult institutional policy) B->J  No D Place in a labeled, sealed container C->D E Are there incompatible materials present (strong acids/bases, oxidizers)? D->E F Store separately E->F  Yes G Store in designated Satellite Accumulation Area E->G  No F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Waste collected for high-temperature incineration H->I

References

Personal protective equipment for handling 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS No. 92926-32-4). The information is compiled from general laboratory safety protocols and data sheets for structurally related compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. Researchers, scientists, and drug development professionals should use this information as a baseline and always perform a risk assessment before handling this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards associated with novel chemical entities, a cautious approach is warranted. The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles with side shields or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3]
Skin/Body Laboratory coat. A complete suit protecting against chemicals may be required for large quantities.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust or aerosols are generated.[1][2]Facilities should have adequate general and local exhaust ventilation to keep airborne concentrations low.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_ppe Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash dispose_waste Segregate & Label Chemical Waste cleanup_handwash->dispose_waste dispose_container Dispose in Approved Waste Container dispose_waste->dispose_container cluster_emergency Emergency Response Logic exposure Accidental Exposure Occurs assess Assess Exposure Route exposure->assess inhale Inhalation assess->inhale Inhalation skin Skin Contact assess->skin Skin eye Eye Contact assess->eye Eye ingest Ingestion assess->ingest Ingestion fresh_air Move to Fresh Air inhale->fresh_air wash_skin Flush Skin with Water skin->wash_skin flush_eyes Flush Eyes with Water eye->flush_eyes rinse_mouth Rinse Mouth, Give Water ingest->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.